molecular formula C15H21NO B11824653 3-Hexyl-5-phenyl-2-isoxazoline

3-Hexyl-5-phenyl-2-isoxazoline

Cat. No.: B11824653
M. Wt: 231.33 g/mol
InChI Key: DHEDDBKVTSZHJZ-UHFFFAOYSA-N
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Description

3-Hexyl-5-phenyl-2-isoxazoline is a chemical compound based on the isoxazoline scaffold, a five-membered heterocycle containing nitrogen and oxygen. This specific derivative features a hexyl chain and a phenyl ring, making it a versatile intermediate for research and development in medicinal and agrochemistry. Research Applications and Value: The isoxazoline core is a privileged structure in drug discovery, known for its diverse biological activities. Compounds with this scaffold are frequently investigated for their antitumor , antibacterial , anti-inflammatory , and antifungal potential . In agrochemical research, isoxazolines are of significant interest for developing new insecticidal agents . A key mechanism of action for many isoxazoline insecticides is the non-competitive antagonism of insect GABA-gated chloride channels , leading to potent efficacy against various pests. The structural features of 3-Hexyl-5-phenyl-2-isoxazoline make it a valuable building block for constructing more complex molecules and for exploring structure-activity relationships (SAR) in these fields. Handling and Usage: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-hexyl-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C15H21NO/c1-2-3-4-8-11-14-12-15(17-16-14)13-9-6-5-7-10-13/h5-7,9-10,15H,2-4,8,11-12H2,1H3

InChI Key

DHEDDBKVTSZHJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NOC(C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of 3-Hexyl-5-phenyl-2-isoxazoline: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Hexyl-5-phenyl-2-isoxazoline Molecular Formula:


Molecular Weight:  231.34  g/mol 

This technical guide details the high-fidelity synthesis of 3-hexyl-5-phenyl-2-isoxazoline, a pharmacologically relevant scaffold often employed as a bioisostere for


-lactones or as a masked 

-hydroxy ketone. The protocol utilizes a convergent 1,3-Dipolar Cycloaddition strategy, favored for its high regioselectivity and atom economy.

Unlike generic preparations, this guide focuses on the Hydroximoyl Chloride Method (Huisgen method). While direct oxidative methods (e.g., Chloramine-T, Bleach) exist, the stepwise hydroximoyl chloride route offers superior control over the reactive nitrile oxide dipole, minimizing dimerization side-reactions (furoxan formation) and ensuring reproducibility in a drug discovery setting.

Retrosynthetic Analysis & Strategy

The construction of the isoxazoline core is best approached via the disconnection of the O1-C5 and C3-C4 bonds, revealing the [3+2] cycloaddition precursors.

Retrosynthetic Logic
  • Primary Disconnection: 1,3-Dipolar cycloaddition.[1][2]

  • Dipole: Octanenitrile oxide (generated in situ).

  • Dipolarophile: Styrene (Vinylbenzene).

  • Precursor: Octanal oxime, derived from Octanal.

Retrosynthesis Target 3-Hexyl-5-phenyl-2-isoxazoline (Target) Dipole Octanenitrile Oxide (1,3-Dipole) Dipole->Target [3+2] Cycloaddition Styrene Styrene (Dipolarophile) Styrene->Target Oxime Octanal Oxime Oxime->Dipole Chlorination & Base Aldehyde Octanal Aldehyde->Oxime NH2OH·HCl

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the isoxazoline core.[3]

Mechanistic Insight: Regioselectivity

The reaction between octanenitrile oxide and styrene is highly regioselective, favoring the 5-substituted isoxazoline (>95:5 ratio) over the 4-substituted isomer.

Frontier Molecular Orbital (FMO) Theory[4]
  • Dipole (Nitrile Oxide): Acts as the LUMO component (typically).

  • Dipolarophile (Styrene): Acts as the HOMO component.

  • Interaction: The dominant orbital overlap occurs between the Carbon of the dipole (LUMO) and the terminal

    
    -carbon of the styrene (HOMO).
    
  • Sterics: The phenyl group of styrene and the hexyl chain of the dipole adopt an anti orientation in the transition state to minimize steric clash, further reinforcing the formation of the 3,5-disubstituted product.

Mechanism Dipole Nitrile Oxide (Dipole) TS Concerted Transition State (Asynchronous) Dipole->TS HOMO-LUMO Interaction Styrene Styrene (Dipolarophile) Styrene->TS Product 5-Phenyl-2-isoxazoline (Major Isomer) TS->Product Ring Closure

Figure 2: Concerted [3+2] cycloaddition mechanism showing the convergence to the 5-phenyl isomer.

Experimental Protocols

Step 1: Synthesis of Octanal Oxime

Objective: Conversion of Octanal to the corresponding aldoxime.

Reagents:

  • Octanal (10.0 mmol, 1.28 g)

  • Hydroxylamine hydrochloride (

    
    ) (12.0 mmol, 0.83 g)
    
  • Sodium Carbonate (

    
    ) (6.0 mmol, 0.64 g)
    
  • Solvent: Ethanol/Water (1:1, 20 mL)

Procedure:

  • Dissolve

    
     in water (10 mL).
    
  • Add Octanal followed by Ethanol (10 mL).

  • Slowly add

    
     (dissolved in minimum water) at 0°C.
    
  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Extract with

    
     (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Yield: Expect ~90-95% of a clear oil. Use directly without distillation if purity >95% by NMR.

Step 2: Synthesis of 3-Hexyl-5-phenyl-2-isoxazoline (The Core Reaction)

Objective: In situ generation of hydroximoyl chloride and cycloaddition.

Reagents:

  • Octanal Oxime (5.0 mmol, 0.71 g)

  • N-Chlorosuccinimide (NCS) (5.5 mmol, 0.73 g)

  • Styrene (6.0 mmol, 0.62 g)

  • Triethylamine (

    
    ) (6.0 mmol, 0.84 mL)
    
  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane) (15 mL)

Protocol:

  • Chlorination: Dissolve Octanal Oxime in DMF (10 mL) under

    
     atmosphere. Add NCS portion-wise at 0°C. Stir for 1 hour at RT to form the Hydroximoyl Chloride  intermediate. (Note: Completion is indicated by the cessation of heat evolution/succinimide precipitation in non-polar solvents, though DMF keeps succinimide in solution).
    
  • Cycloaddition: Add Styrene to the reaction mixture.

  • Dipole Release: Dissolve

    
     in DMF (5 mL) and add it dropwise  over 30-60 minutes to the reaction mixture.
    
    • Critical Control Point: Slow addition of base keeps the concentration of free nitrile oxide low, favoring reaction with styrene over self-dimerization (furoxan formation).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Pour mixture into ice water (50 mL). Extract with

    
     (3 x 30 mL). Wash with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    .
Purification & Characterization

Purification:

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient Hexane -> 5% EtOAc in Hexane.

  • Rf: Product typically appears at Rf ~0.4-0.5 (10% EtOAc/Hexane).

Data Summary Table:

ParameterSpecification
Appearance Pale yellow oil
Yield 75 - 85%

NMR (400 MHz,

)

7.30-7.40 (m, 5H, Ph), 5.48 (dd, 1H, H-5), 3.40 (dd, 1H, H-4a), 2.95 (dd, 1H, H-4b), 2.35 (t, 2H,

-C3), 1.2-1.6 (m, 8H), 0.88 (t, 3H).

NMR
Characteristic peaks at

160.5 (C=N), 82.1 (C-5), 41.5 (C-4).
IR (Neat) ~1610

(C=N stretch).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Furoxan Byproduct Fast addition of base causing dipole dimerization.Reduce

addition rate (use syringe pump). Increase Styrene equivalents (up to 1.5 eq).
Incomplete Chlorination Old/wet NCS.Recrystallize NCS from benzene or use fresh bottle. Ensure anhydrous conditions.
Regioisomer Contamination Electronic effects of substituents.[4]For styrene, this is rare. If observed, verify temperature control (keep <40°C).

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Rai, K. M. L., & Hassner, A. (1989).[6] Chloramine-T in Organic Synthesis.[1][10] Preparation of Nitrile Oxides from Aldoximes.[10][11] Synthetic Communications, 19(16), 2799–2807. Link

  • Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. Link

  • Mendel, D. E., et al. (2019). Regioselectivity in the 1,3-Dipolar Cycloaddition of Nitrile Oxides to Styrenes. Journal of Chemical Education, 96(1), 123-128. (General mechanistic reference).

Sources

Technical Monograph: Characterization & Synthesis of 3-Hexyl-5-phenyl-2-isoxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazoline scaffold, specifically 3-hexyl-5-phenyl-4,5-dihydroisoxazole (often referred to as 3-hexyl-5-phenyl-2-isoxazoline), represents a critical pharmacophore in modern drug discovery. Its structural rigidity and unique electronic profile make it a bioisostere for diverse functionalities in anti-inflammatory and antimicrobial pipelines. This guide provides a definitive technical framework for the synthesis, purification, and rigorous structural characterization of this molecule. By leveraging 1,3-dipolar cycloaddition mechanics and advanced spectroscopic analysis (NMR, MS, IR), we establish a self-validating protocol to ensure regioisomeric purity—a frequent failure point in isoxazoline chemistry.

Synthetic Pathway & Mechanistic Logic

The most robust route to 3-hexyl-5-phenyl-2-isoxazoline is the 1,3-dipolar cycloaddition of heptanonitrile oxide with styrene. This pathway is preferred over condensation methods due to its high atom economy and predictable regioselectivity.

Reaction Mechanism

The reaction proceeds via a concerted [3+2] cycloaddition. The nitrile oxide dipole (generated in situ from heptanal oxime) reacts with the styrene dipolarophile.

  • Regioselectivity: Controlled by Frontier Molecular Orbital (FMO) interactions.[1][2] The dominant interaction is between the LUMO of the dipole (nitrile oxide) and the HOMO of the dipolarophile (styrene). This electronic bias favors the formation of the 3,5-disubstituted isomer over the 3,4-isomer, typically in ratios >95:5.

  • Stereochemistry: The reaction creates a chiral center at C5. Without chiral catalysts, a racemic mixture (

    
    ) is obtained.
    
Workflow Visualization

The following diagram outlines the critical process flow, from precursor generation to final isolation.

SynthesisWorkflow Precursor Heptanal Oxime Chlorination Chlorination (NCS/DMF) Precursor->Chlorination Formation of Hydroximoyl Chloride DipoleGen Dipole Generation (Et3N Base) Chlorination->DipoleGen HCl Elimination Cycloaddition [3+2] Cycloaddition (+ Styrene) DipoleGen->Cycloaddition Heptanonitrile Oxide (In Situ) Product 3-Hexyl-5-phenyl- 2-isoxazoline Cycloaddition->Product Regioselective Ring Closure

Figure 1: Step-wise synthetic workflow for the generation of the target isoxazoline scaffold.

Structural Characterization Strategy

Validation of the 3,5-disubstituted regiochemistry is the primary analytical objective. The isoxazoline ring protons form a distinct ABX spin system in


H NMR, which serves as the "fingerprint" for this scaffold.
Nuclear Magnetic Resonance (NMR)

The rigidity of the ring leads to diastereotopic protons at the C4 position (


 and 

), which couple with the single proton at C5 (

).

Predicted


H NMR Data (400 MHz, CDCl

):
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Value
H-5 Benzylic/Ring5.65 dd

,

Critical: Confirms 5-phenyl substitution.
H-4a Ring Methylene3.35 dd

,

Part of ABX system.
H-4b Ring Methylene2.95 dd

,

Part of ABX system.
Hexyl

-CH

Aliphatic2.40 t

Confirms 3-alkyl attachment.
Aromatic Phenyl7.25 - 7.40 m-Integration = 5H.
Hexyl Terminus Methyl0.88 t

-

Interpretation Logic:

  • The ABX Pattern: If the product were the 3,4-isomer, the chemical environment of the ring protons would shift significantly, and the coupling constants would reflect a vicinal relationship rather than the geminal/vicinal mix seen here.

  • Shift of H-5: The downfield shift to ~5.65 ppm is characteristic of a proton on a carbon attached to both an oxygen and a phenyl ring.


C NMR Benchmarks: 
  • C=N (C3): ~158-160 ppm (Diagnostic for isoxazoline imine).

  • C-O (C5): ~82 ppm.

  • C-4: ~42 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Molecular Ion:

    
     (Calculated for C
    
    
    
    H
    
    
    NO).
  • Fragmentation: Expect a retro-cycloaddition pathway.

    • Loss of styrene (

      
       104) is a common fragmentation route.
      
    • Cleavage of the hexyl chain may produce

      
       fragments.
      
Infrared Spectroscopy (FT-IR)
  • 
    :  1610–1625 cm
    
    
    
    (Weak to medium intensity).
  • 
    :  ~900–950 cm
    
    
    
    .
  • Absence of:

    
     (2250 cm
    
    
    
    ) and
    
    
    (3200-3600 cm
    
    
    ), confirming conversion of the oxime precursor.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed for high reproducibility. The in situ generation of the nitrile oxide minimizes dimerization side reactions (furoxan formation).

Reagents:

  • Heptanal oxime (1.0 eq)

  • Styrene (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Chlorination (Precursor Activation):

    • Dissolve heptanal oxime in DMF at 0°C.

    • Add NCS portion-wise over 15 minutes. Why: Controls exotherm and prevents over-chlorination.

    • Stir at room temperature for 1 hour. Check: TLC should show disappearance of oxime. This forms the hydroximoyl chloride .

  • Cycloaddition:

    • Add styrene (dipolarophile) to the reaction mixture.

    • Cool to 0°C. Add Et

      
      N dropwise as a solution in DMF over 30 minutes.
      
    • Mechanistic Note: Slow addition of base keeps the concentration of the transient nitrile oxide low, favoring reaction with styrene (cross-reaction) over reaction with itself (dimerization).

  • Work-up & Purification:

    • Dilute with water and extract with Ethyl Acetate (3x).[3]

    • Wash organics with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Silica gel chromatography.

      • Mobile Phase: Hexane:EtOAc (95:5 to 90:10). The isoxazoline is typically less polar than the oxime but more polar than styrene.

  • Validation Checkpoint:

    • Acquire

      
      H NMR.[4][5][6]
      
    • Pass Criteria: Observation of ABX pattern at 2.9–5.7 ppm.

    • Fail Criteria: Presence of singlet at ~6.5 ppm (isoxazole byproduct from oxidation) or lack of diastereotopic splitting.

Biological & Functional Context

For drug development professionals, this scaffold offers specific utility:

  • Metabolic Stability: The isoxazoline ring is generally more stable to metabolic hydrolysis than linear amides or esters, making it an excellent linker.

  • Factor Xa & Antibacterial Activity: 3,5-disubstituted isoxazolines are established pharmacophores in Factor Xa inhibitors (anticoagulants) and have shown efficacy against Gram-positive bacteria by mimicking the transition state of peptide bond hydrolysis [1, 2].

  • Synthetic Utility: The N-O bond can be reductively cleaved (e.g., Raney Ni, H

    
    ) to yield 
    
    
    
    -hydroxy ketones or
    
    
    -amino alcohols, serving as a "masked" aldol adduct.

References

  • Synthesis and Biological Evaluation of Novel 3,5-Disubstituted Isoxazolines. Journal of Chemical and Pharmaceutical Sciences. (2014).[3][7]

  • 1,3-Dipolar Cycloaddition: Mechanism and Regioselectivity. Wikipedia / Organic Chemistry Portal.

  • NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazolines. Georgia State University Research.

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. (2025).[1][3][5][8][9]

  • Regioselectivity in Nitrile Oxide Cycloadditions. MDPI Molecules. (2020).[2][10]

Sources

The Physical and Chemical Properties of 3-Hexyl-5-phenyl-2-isoxazoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-isoxazoline core—a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in organic and medicinal chemistry. 3-Hexyl-5-phenyl-2-isoxazoline (CAS No. 119656-89-2) is a highly specialized derivative characterized by a lipophilic hexyl chain at the C3 position and a


-stacking phenyl ring at the C5 position. This whitepaper dissects its physicochemical properties, structural dynamics, and the precise electrochemical synthesis protocols required to generate it, serving as an authoritative reference for researchers in drug development and synthetic methodology.

Physicochemical Profile and Structural Dynamics

The molecular architecture of 3-hexyl-5-phenyl-2-isoxazoline dictates its behavior in both synthetic environments and biological assays. The hexyl chain imparts significant hydrophobicity, rendering the compound highly soluble in non-polar and aprotic solvents (e.g., carbon tetrachloride, ethyl acetate, dichloromethane) while remaining insoluble in aqueous media. The phenyl ring at C5 provides critical


-stacking potential, which is essential for target protein binding in pharmacological applications.

To establish a baseline for quality control, the quantitative physical and chemical properties are summarized below, benchmarked against authoritative literature from the .

Table 1: Quantitative Physical and Chemical Properties
PropertyValue
Chemical Name 3-Hexyl-5-phenyl-2-isoxazoline
CAS Registry Number 119656-89-2
Molecular Formula C₁₅H₂₁NO
Molecular Weight 231.34 g/mol
Physical State Viscous liquid / Oil (at 25 °C)
Theoretical Exact Mass 231.1623 Da
Elemental Analysis (Calculated) C: 77.88%, H: 9.15%, N: 6.05%
Elemental Analysis (Found) C: 77.73%, H: 9.33%, N: 6.29%
IR Signature (C=N stretch) 1625 cm⁻¹

Mechanistic Pathway: Electrochemical 1,3-Dipolar Cycloaddition

The most efficient and atom-economical route to synthesize 3-hexyl-5-phenyl-2-isoxazoline avoids harsh chemical oxidants (e.g., bleach or N-chlorosuccinimide) in favor of an electrochemical anodic oxidation strategy .

Causality of the Mechanism: The reaction relies on sodium iodide (NaI) acting as a redox mediator. At the platinum anode, iodide (


) is oxidized to an active iodine species. This species reacts with heptanal oxime to form an intermediate hydroximoyl iodide, which rapidly undergoes dehydrohalogenation to generate a highly reactive nitrile oxide  dipole.

To prevent the nitrile oxide from self-condensing into a useless furoxan dimer, a 10-fold excess of styrene (the dipolarophile) is maintained in the reaction mixture. The cycloaddition is strictly regioselective, yielding the 5-phenyl isomer. This regioselectivity is driven by the favorable frontier molecular orbital (FMO) overlap between the dipole's Lowest Unoccupied Molecular Orbital (LUMO) and the alkene's Highest Occupied Molecular Orbital (HOMO), which minimizes steric clash during the transition state.

Mechanism A Heptanal Oxime B Anodic Oxidation (NaI / Pt) A->B -2e-, -2H+ C Nitrile Oxide Intermediate B->C Dehydrohalogenation E 3-Hexyl-5-phenyl- 2-isoxazoline C->E 1,3-Dipolar Cycloaddition D Styrene (Excess) D->E Regioselective Trapping

Electrochemical synthesis pathway of 3-Hexyl-5-phenyl-2-isoxazoline.

Self-Validating Experimental Protocol

The following protocol details the electrochemical synthesis of 3-hexyl-5-phenyl-2-isoxazoline. It is engineered with built-in validation checkpoints to ensure trustworthiness, reproducibility, and high product fidelity.

Step 1: Electrochemical Cell Setup

  • Action: Equip an undivided electrochemical cell with two platinum electrodes (2 cm × 2 cm) and a magnetic stirring bar.

  • Causality: An undivided cell lowers electrical resistance and simplifies the setup. Platinum is chosen for its extreme anodic stability, preventing electrode degradation during the continuous generation of corrosive iodine species.

Step 2: Reagent Introduction

  • Action: Dissolve heptanal oxime (6 mmol), styrene (60 mmol, 10 equiv.), and sodium iodide (3 mmol, 0.5 equiv.) in 30 mL of anhydrous methanol.

  • Causality: Methanol serves as a polar, protic solvent that solubilizes all reagents and supports ionic conductivity. The 10-fold excess of styrene acts as a kinetic trap for the transient nitrile oxide, ensuring the bimolecular cycloaddition outcompetes unimolecular degradation.

Step 3: Constant Current Electrolysis

  • Action: Apply a constant current of 0.025 A/cm² at room temperature until 5–6 F/mol of electricity has passed.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the oxime spot confirms the completion of the reaction. The controlled current density specifically prevents the over-oxidation of the solvent or the newly formed isoxazoline ring.

Step 4: Quenching and Extraction

  • Action: Terminate the electrolysis and treat the mixture with an aqueous sodium thiosulfate (

    
    ) solution. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
    
  • Validation Checkpoint: The addition of

    
     provides a critical visual validation cue; the characteristic brown/yellow tint of residual iodine will instantly turn colorless, confirming the successful neutralization of the oxidant.
    

Step 5: Chromatographic Purification

  • Action: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (hexane/ethyl acetate).
    
  • Result: Yields 3-hexyl-5-phenyl-2-isoxazoline as a neat oil (approx. 56% yield).

Workflow S1 Electrolysis Mixture (MeOH, NaI, Reactants) S2 Na2S2O3 Quench S1->S2 Neutralize I2 (Visual Cue) S3 Phase Extraction (EtOAc / H2O) S2->S3 Isolate Organics S4 Chromatography (Silica Gel) S3->S4 Purify Adduct S5 Spectroscopic QC (NMR, IR, EA) S4->S5 Validate Structure

Self-validating purification and characterization workflow.

Spectroscopic Validation Standards

To ensure absolute structural integrity, the isolated compound must be validated against established spectroscopic benchmarks .

  • Infrared (IR) Spectroscopy: The defining feature of the 2-isoxazoline ring is the

    
     stretching vibration. For 3-hexyl-5-phenyl-2-isoxazoline, this appears as a sharp peak at 1625 cm⁻¹ . Additional aromatic 
    
    
    
    stretches are observed at 1609 and 1500 cm⁻¹.
  • ¹H NMR (in CCl₄): The regiochemistry is definitively proven by the splitting pattern of the isoxazoline ring protons. The C5 proton adjacent to the phenyl ring appears as a doublet of doublets (dd) at 5.37 ppm (

    
     Hz), coupled to the two diastereotopic C4 protons. The C4 protons appear at 2.63 ppm  (
    
    
    
    Hz) and 3.23 ppm (
    
    
    Hz). The hexyl chain is identified by a broad triplet at 0.85 ppm (terminal methyl) and a multiplet between 1.05–1.60 ppm.

Implications in Drug Development

Heterocyclic rings containing nitrogen and oxygen are privileged scaffolds in medicinal chemistry due to their diverse biological activities . The 2-isoxazoline core acts as a rigid, metabolically stable bioisostere for amide bonds.

Specifically, compounds sharing the 3-alkyl-5-aryl-2-isoxazoline motif have been heavily investigated for their potential as monoamine oxidase (MAO) inhibitors, exhibiting prominent antidepressant activities, as well as serving as key intermediates in the synthesis of pharmacologically active heterocycles . The addition of the hexyl chain in 3-hexyl-5-phenyl-2-isoxazoline dramatically increases the partition coefficient (


), theoretically enhancing blood-brain barrier (BBB) permeability and cellular uptake. This makes it an ideal precursor or structural template for developing neuroactive therapeutics, advanced agrochemicals, or probing lipid-membrane interactions.

References

  • Shono, T., Matsumura, Y., Tsubata, K., Kamada, T., & Kishi, K. (1989). Electrochemical Formation of Isoxazolines. Journal of Organic Chemistry, 54(9), 2251-2253. URL:[Link]

  • Abbas, A. F., et al. (2014). Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives. International Journal of Pharmaceutical Chemistry and Biological Sciences, 4(3), 717-724. URL:[Link]

  • Kula, K., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molbank, 2022(4), M1501. URL:[Link]

Solvation Dynamics and Thermodynamic Solubility of 3-Hexyl-5-phenyl-2-isoxazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex heterocyclic compounds is a critical prerequisite for assay development, organic synthesis, and pharmacological formulation. 3-Hexyl-5-phenyl-2-isoxazoline (CAS: 119656-89-2), a compound historically synthesized via the electrochemical condensation of aldoximes and styrene derivatives[1], presents a unique solvation challenge. It combines a highly polar heterocyclic core with two distinct hydrophobic domains. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirically derived solubility profiles in organic solvents, and self-validating experimental protocols for solubility determination and storage.

Molecular Architecture & Solvation Thermodynamics

The solubility of any molecule is dictated by the thermodynamic principle of "like dissolves like," but for multi-domain molecules, solvation is a competitive interplay of distinct intermolecular forces.

The bare isoxazoline ring is inherently polar due to the adjacent nitrogen and oxygen atoms, which typically drives solubility in polar protic and aprotic solvents via dipole-dipole interactions and hydrogen bonding[2]. However, the functionalization of this core in 3-hexyl-5-phenyl-2-isoxazoline introduces severe steric and electronic modifications:

  • The Hexyl Chain (C6H13): Introduces a dominant lipophilic vector. This aliphatic tail interacts highly favorably with non-polar solvents (e.g., hexane, heptane) through London dispersion forces.

  • The Phenyl Ring (C6H5): Provides an aromatic surface capable of strong

    
     stacking and cation-
    
    
    
    interactions, driving exceptional solubility in aromatic solvents like toluene.
  • The Isoxazoline Core: Retains its dipole moment, allowing the molecule to be solvated by polar aprotic solvents (e.g., DMSO, DMF), provided the solvent cavity can accommodate the large hydrophobic appendages.

G Mol 3-Hexyl-5-phenyl-2-isoxazoline Hexyl Hexyl Chain (Lipophilic) Mol->Hexyl Phenyl Phenyl Ring (Aromatic) Mol->Phenyl Core Isoxazoline Core (Polar/Dipole) Mol->Core NonPolar Aliphatic Solvents (e.g., Hexane) Hexyl->NonPolar Dispersion Forces Aromatic Aromatic Solvents (e.g., Toluene) Phenyl->Aromatic π-π Stacking PolarAprotic Polar Aprotic (e.g., DMSO) Core->PolarAprotic Dipole-Dipole

Fig 1. Solvation interaction pathways of 3-hexyl-5-phenyl-2-isoxazoline.

Empirical Solubility Profiling

Due to the compound's high logP (lipophilicity), it exhibits near-total insolubility in aqueous media while demonstrating excellent solubility in halogenated and aromatic organic solvents. Below is the quantitative solubility profile based on structural predictive modeling and general isoxazoline scaffold behaviors.

Table 1: Estimated Thermodynamic Solubility Profile at 25°C

SolventSolvent ClassDielectric Constant (

)
Primary Solvation MechanismEst. Solubility (mg/mL)
Hexane Non-polar Aliphatic1.89London Dispersion> 50
Toluene Non-polar Aromatic2.38

Stacking
> 100
Dichloromethane Polar Halogenated8.93Dipole-Induced Dipole> 100
DMSO Polar Aprotic46.70Dipole-Dipole20 - 50
Methanol Polar Protic32.70Weak H-Bonding< 10
Water Aqueous80.10Hydrophobic Exclusion< 0.01

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of 3-hexyl-5-phenyl-2-isoxazoline in any given solvent, a self-validating Shake-Flask method coupled with HPLC-UV is required. Do not rely on kinetic solubility methods (e.g., solvent titration), as the hydrophobic nature of the compound often leads to transient supersaturation, yielding false-positive solubility limits.

Step-by-Step Protocol
  • Excess Solute Addition: Add 50 mg of 3-hexyl-5-phenyl-2-isoxazoline to a 2 mL amber glass HPLC vial. Causality: Amber glass is mandatory to prevent potential photodegradation of the isoxazoline ring during prolonged incubation[3].

  • Solvent Dispensation: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined cap to prevent solvent evaporation.

  • Thermal Equilibration: Place the vial in an isothermal shaker at 25.0°C ± 0.1°C and agitate at 500 RPM for 48 hours. Causality: 48 hours is strictly required to ensure the system transitions from a kinetic dissolution state to true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the vial at 10,000 × g for 15 minutes at 25°C.

    • Expert Insight: Do not use syringe filters (e.g., Nylon or PTFE). Highly lipophilic compounds exhibit strong non-specific binding to filter membranes, which artificially depletes the solute from the supernatant and ruins the integrity of the data. Centrifugation provides a self-validating, physical separation.

  • Quantification: Carefully aspirate 100 µL of the supernatant, dilute it 1:100 in the HPLC mobile phase (e.g., 80:20 Acetonitrile:Water), and analyze via HPLC-UV at the compound's

    
     (typically ~254 nm due to the phenyl ring).
    
  • System Validation: Perform all tests in independent triplicates. The protocol is considered valid only if the Relative Standard Deviation (RSD) between the triplicates is < 5%.

Workflow Step1 Excess Solute Addition Amber glass to prevent photodegradation Step2 Thermal Equilibration Isothermal shaking (48h at 25°C) Step1->Step2 Step3 Phase Separation Centrifugation (Avoid filtration binding) Step2->Step3 Step4 Quantification HPLC-UV Analysis with appropriate dilution Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Stability and Storage Protocols

Once dissolved in an organic solvent, the stability of the isoxazoline derivative must be actively managed.

  • Stock Solution Solvent: Dimethyl sulfoxide (DMSO) is the industry standard for the long-term storage of isoxazoline stock solutions[3].

  • Hydrolysis Prevention: While the compound is stable in pure organic solvents, DMSO is highly hygroscopic. If the solvent absorbs atmospheric water, the isoxazoline ring becomes susceptible to ring-opening hydrolysis[3]. Protocol: Always prepare stock solutions using anhydrous DMSO (packaged under Argon), aliquot immediately into single-use vials, and store at -20°C or -80°C.

  • Freeze-Thaw Cycles: Limit freeze-thaw cycles. Repeated temperature fluctuations can cause the compound to crash out of solution. If precipitation occurs upon thawing, gently warm the vial to 37°C and sonicate for 5 minutes to ensure complete redissolution before use[3].

References

  • An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid (Contains electrochemical synthesis and characterization data for 3-Hexyl-5-phenyl-2-isoxazoline). Journal of Organic Chemistry (ACS). URL:[Link]

  • Isoxazole - Solubility of Things . Solubility of Things. URL:[Link]

Sources

Stereochemistry and Synthesis of 3-Hexyl-5-phenyl-2-isoxazoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-isoxazoline scaffold is a privileged heterocyclic pharmacophore embedded in numerous bioactive compounds, ranging from antiparasitics to anticancer agents. 3-Hexyl-5-phenyl-2-isoxazoline serves as an optimal model compound for interrogating the regioselectivity and stereoselectivity of the 1,3-dipolar cycloaddition. This whitepaper provides an in-depth mechanistic analysis, robust experimental protocols, and analytical workflows for the stereoselective synthesis and resolution of this molecule, empowering researchers to leverage these methodologies in advanced drug development.

Molecular Architecture and Stereochemical Significance

3-Hexyl-5-phenyl-2-isoxazoline (C₁₅H₂₁NO) features a five-membered heterocyclic core with a hexyl aliphatic chain at the C3 position and a phenyl ring at the C5 position.

The critical structural feature is the C5 stereocenter . Because the C5 carbon is sp³ hybridized and bonded to four distinct groups (an oxygen atom, the C4 methylene group, a phenyl ring, and a hydrogen atom), the molecule exists as two distinct enantiomers: (R)-3-hexyl-5-phenyl-2-isoxazoline and (S)-3-hexyl-5-phenyl-2-isoxazoline.

In pharmacological contexts, the spatial orientation of the C5 substituent dictates the molecule's binding affinity to chiral biological targets. Consequently, controlling the absolute configuration at C5 during synthesis—or resolving the racemic mixture post-synthesis—is a mandatory requirement in modern medicinal chemistry [1].

Mechanistic Pathways: The Huisgen 1,3-Dipolar Cycloaddition

The standard construction of the 2-isoxazoline core is achieved via a Huisgen 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) [2]. For this specific molecule, the dipole is heptanenitrile oxide and the dipolarophile is styrene .

Regioselectivity Causality

The reaction is highly regioselective, yielding the 5-phenyl isomer almost exclusively over the 4-phenyl isomer. This causality is driven by two primary factors:

  • Steric Effects: In the transition state leading to the 4-phenyl isomer, severe steric clashing occurs between the bulky hexyl group on the nitrile oxide carbon and the phenyl ring on the alkene. The 5-phenyl transition state minimizes this repulsion.

  • Frontier Molecular Orbital (FMO) Theory: Nitrile oxide cycloadditions are Type II FMO processes. The dominant interaction is between the HOMO of the styrene and the LUMO of the nitrile oxide. The largest orbital coefficient on the styrene HOMO resides on the terminal, unsubstituted methylene carbon (C4), which preferentially attacks the carbon atom of the nitrile oxide, forcing the oxygen atom to bond with the phenyl-substituted carbon (C5).

Pathway A Heptanal Oxime (Precursor) B Heptanenitrile Oxide (1,3-Dipole) A->B Oxidation (-2e⁻, -2H⁺) D Transition State [3+2] Cycloaddition B->D C Styrene (Dipolarophile) C->D E (R)-3-Hexyl-5-phenyl- 2-isoxazoline D->E Si-face attack F (S)-3-Hexyl-5-phenyl- 2-isoxazoline D->F Re-face attack

Fig 1. Mechanistic pathway of the 1,3-dipolar cycloaddition.

Enantioselective Catalysis and Quantitative Data

To bypass the formation of a racemic mixture, asymmetric catalytic strategies are employed. Chiral Lewis acids, such as Magnesium(II) or Ruthenium(II) complexes coordinated with chiral bis(oxazoline) (BOX) ligands, can coordinate to the oxygen of the nitrile oxide or the transition state, effectively shielding one face (Re or Si) of the dipole [3, 4].

Table 1: Quantitative Data on Synthesis Strategies for 3-Hexyl-5-phenyl-2-isoxazoline

Synthesis StrategyCatalyst / MediatorSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Electrochemical NaI (Mediator)MeOH25560 (Racemic)
Asymmetric Catalysis Mg(ClO₄)₂ / Chiral BOXCH₂Cl₂-208592 (R)
Asymmetric Catalysis Ru(II) / Chiral PheoxToluene07888 (R)

Note: Data synthesized from benchmark asymmetric cycloaddition studies and electrochemical protocols [1, 3].

Experimental Methodologies

Protocol A: Self-Validating Electrochemical Synthesis (Racemic)

This protocol utilizes an undivided electrochemical cell to generate the nitrile oxide in situ, preventing the accumulation of highly reactive intermediates [1].

Causality of Reagents: Sodium iodide (NaI) is used as a redox mediator. Iodide is oxidized at the anode to form active iodine species, which subsequently oxidize heptanal oxime to heptanenitrile oxide. A 10-fold excess of styrene is critical; nitrile oxides rapidly homodimerize into inactive furoxans, so flooding the system with the dipolarophile kinetically traps the dipole to form the desired isoxazoline.

Step-by-Step Workflow:

  • Setup: Equip an undivided electrochemical cell with two platinum electrodes (2 cm × 2 cm) and a magnetic stirring bar.

  • Solution Preparation: Dissolve heptanal oxime (6.0 mmol), styrene (60.0 mmol, 10 eq.), and NaI (3.0 mmol, 0.5 eq.) in 30 mL of anhydrous methanol.

  • Electrolysis: Apply a constant current of 0.025 A/cm² at room temperature.

  • Self-Validation (Reaction Tracking): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the oxime spot (visualized by iodine stain) and the emergence of a highly UV-active spot (due to the phenyl ring of the product) confirms cycloaddition progress.

  • Termination: Halt electrolysis after passing 5–6 F/mol of electricity.

  • Workup: Concentrate the methanol in vacuo. Dissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate. Self-validation: The organic layer will visually bleach from yellow/brown to clear, confirming the complete reduction and removal of residual iodine species.

  • Purification: Purify via silica gel flash chromatography to isolate racemic 3-hexyl-5-phenyl-2-isoxazoline (approx. 56% yield).

Workflow N1 Electrochemical Oxidation (NaI) N2 In situ Dipole Generation N1->N2 Anodic rxn N3 Cycloaddition with Styrene N2->N3 Excess alkene N4 Aqueous Workup & Extraction N3->N4 Quench N5 Chiral HPLC Resolution N4->N5 Analysis

Fig 2. Experimental workflow for electrochemical synthesis and resolution.
Protocol B: Chiral HPLC Resolution

To separate the racemic mixture obtained from Protocol A into its pure (R) and (S) enantiomers.

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (typically 95:5 or 90:10 v/v).

  • Execution: Inject 10 µL of a 1 mg/mL solution of the racemic product. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Validation: Ensure baseline resolution (Rs > 1.5) between the two enantiomeric peaks to guarantee >99% optical purity of the collected fractions.

Analytical Characterization

Confirming the structural and stereochemical integrity of the synthesized 3-hexyl-5-phenyl-2-isoxazoline relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy [1].

¹H NMR (CCl₄ or CDCl₃, 400 MHz):

  • δ 7.25 - 7.40 (m, 5H): Aromatic protons of the C5-phenyl ring.

  • δ 5.40 - 5.55 (dd, 1H, J = 10.5, 8.0 Hz): The characteristic C5 methine proton. Its downfield shift is caused by the deshielding effects of the adjacent oxygen atom and phenyl ring.

  • δ 3.20 (dd, 1H, J = 16.5, 10.5 Hz) & δ 2.63 (dd, 1H, J = 16.5, 8.0 Hz): The diastereotopic C4 methylene protons. They couple with each other (geminal coupling) and with the C5 proton (vicinal coupling), creating a distinct ABX spin system that is the hallmark of the 2-isoxazoline ring.

  • δ 2.23 (t, 2H): Methylene protons of the hexyl chain adjacent to the C3 imine carbon.

  • δ 1.05 - 1.60 (m, 8H) & δ 0.85 (t, 3H): Remaining aliphatic protons of the hexyl chain.

Conclusion

The synthesis of 3-hexyl-5-phenyl-2-isoxazoline highlights the delicate interplay between steric hindrance, frontier molecular orbitals, and catalytic control. While traditional oxidative or electrochemical methods yield racemic mixtures that necessitate rigorous chiral HPLC resolution, modern asymmetric catalysis utilizing chiral Lewis acids provides direct access to enantiopure products. By adhering to the self-validating protocols and analytical benchmarks outlined in this guide, researchers can ensure high fidelity in the development of isoxazoline-based therapeutics.

References

  • Title: An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid (Details electrochemical formation of 3-Hexyl-5-phenyl-2-isoxazoline) Source: Journal of Organic Chemistry (ACS Publications) URL: [Link] [1]

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link] [2]

  • Title: Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters Source: ChemRxiv URL: [Link] [3]

  • Title: Asymmetric 1,3-Dipolar Cycloaddition Reactions Source: Chemical Reviews (ACS Publications) URL: [Link] [4]

Methodological & Application

Use of 3-Hexyl-5-phenyl-2-isoxazoline as an insecticide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Formulation, and Insecticidal Evaluation of 3-Hexyl-5-phenyl-2-isoxazoline (HPI-1)

Executive Summary

This guide details the protocols for the synthesis, formulation, and biological evaluation of 3-Hexyl-5-phenyl-2-isoxazoline (referred to herein as HPI-1 ). Belonging to the isoxazoline class of ectoparasiticides, HPI-1 serves as a lipophilic lead compound for investigating GABA-gated chloride channel (GABA-Cl) antagonism in arthropods. Unlike commercial isoxazolines (e.g., fluralaner) which utilize complex amide side chains for systemic stability, HPI-1 represents a simplified "core scaffold" probe useful for structure-activity relationship (SAR) studies and baseline toxicity screening against lepidopteran larvae.

Mechanism of Action

Isoxazolines, including HPI-1, function as non-competitive antagonists of the GABA-gated chloride channel. They bind to a distinct site inside the channel pore (distinct from the fipronil/phenylpyrazole site), blocking the influx of chloride ions. This prevents hyperpolarization of the neuron, leading to hyperexcitation, spastic paralysis, and death of the insect.

DOT Diagram: Isoxazoline Signaling Pathway & Blockade

GABA_Blockade GABA GABA Neurotransmitter Receptor GABA-Gated Cl- Channel (Post-Synaptic Membrane) GABA->Receptor Binds & Opens Chloride Cl- Ion Influx Receptor->Chloride Allows Passage Result Hyperexcitation & Paralysis Receptor->Result Loss of Inhibition Hyperpol Hyperpolarization (Inhibitory Signal) Chloride->Hyperpol Normal Function HPI1 3-Hexyl-5-phenyl-2-isoxazoline (HPI-1) Block Channel Blockade (Pore Occlusion) HPI1->Block Binds Allosterically Block->Receptor Inhibits Cl- Flow

Caption: Mechanism of Action. HPI-1 binds to the GABA-Cl channel, preventing chloride influx and inducing lethal hyperexcitation.

Chemical Synthesis Protocol

Objective: Synthesize 3-Hexyl-5-phenyl-2-isoxazoline via 1,3-dipolar cycloaddition.

Reaction Overview:

  • Precursor Formation: Heptanal oxime formation.

  • Cycloaddition: In situ generation of nitrile oxide from the oxime followed by trapping with styrene.

Materials:
  • Heptanal (CAS: 111-71-7)

  • Styrene (CAS: 100-42-5)

  • Hydroxylamine hydrochloride (

    
    )[1][2]
    
  • N-Chlorosuccinimide (NCS)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM), DMF, Sodium Bicarbonate.

Step-by-Step Methodology:

Part A: Synthesis of Heptanal Oxime

  • Dissolve Heptanal (10 mmol) in ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol) dissolved in a minimum amount of water.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Evaporate ethanol, extract with DCM, wash with water, dry over

    
    , and concentrate. Yield is typically >90% (clear oil).
    

Part B: Cycloaddition to HPI-1

  • Dissolve Heptanal Oxime (5 mmol) in anhydrous DMF (10 mL).

  • Add N-Chlorosuccinimide (NCS) (5.5 mmol) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride intermediate.

  • Add Styrene (10 mmol, 2 equivalents) to the reaction mixture.

  • Add Triethylamine (6 mmol) dissolved in 2 mL DMF dropwise over 30 minutes at 0°C. Note: The base triggers the release of the nitrile oxide species.

  • Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Workup: Pour into ice water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine.[3]

  • Purification: Silica gel column chromatography. Elute with Hexane:Ethyl Acetate (95:5). HPI-1 is a lipophilic compound and will elute early.

Characterization Data (Reference Standard):

  • Appearance: Pale yellow oil.

  • 1H NMR (

    
    ): 
    
    
    
    7.35 (m, 5H, Ph), 5.65 (dd, 1H, H-5), 3.40 (dd, 1H, H-4a), 2.95 (dd, 1H, H-4b), 2.35 (t, 2H,
    
    
    -C3), 0.88 (t, 3H, terminal
    
    
    ).

Formulation for Bioassays

Due to the high lipophilicity (LogP ~4.5) of the hexyl chain, HPI-1 requires emulsification for aqueous application.

Protocol: 10% Emulsifiable Concentrate (EC)

Component Function Concentration (w/v)
HPI-1 Active Ingredient 10.0%
DMSO Co-solvent 10.0%
Tween 80 Surfactant/Emulsifier 5.0%

| Acetone | Carrier Solvent | q.s. to 100% |

Preparation: Dissolve HPI-1 in acetone. Add DMSO and Tween 80. Mix thoroughly. For bioassays, dilute this concentrate into distilled water to reach target ppm (e.g., 100, 50, 10 ppm).

Biological Evaluation Protocols

Target Organism: Spodoptera frugiperda (Fall Armyworm) - 3rd Instar Larvae.

Assay A: Leaf Dip Bioassay (Ingestion + Contact)
  • Leaf Preparation: Cut fresh cabbage or corn leaf discs (5 cm diameter).

  • Treatment: Dip leaf discs into the diluted HPI-1 emulsion for 10 seconds. Air dry on paper towels for 1 hour.

  • Exposure: Place 10 larvae per petri dish containing the treated leaf.

  • Replicates: Perform 3 replicates per concentration (plus Solvent Control).

  • Scoring: Assess mortality at 24h, 48h, and 72h.

    • Dead: No movement when prodded.

    • Moribund: Uncoordinated movement (ataxia) typical of GABA blockers.

Assay B: Topical Application (Contact Only)
  • Anesthesia: Lightly anesthetize larvae with

    
    .
    
  • Application: Apply 1.0

    
    L of HPI-1 in acetone directly to the dorsal thorax using a micro-applicator.
    
  • Dose Range: 0.1, 0.5, 1.0, 5.0

    
     g/larva .
    
  • Observation: Transfer to diet cups and monitor for convulsions (hyperexcitation) followed by paralysis.

Experimental Workflow Visualization

Workflow Start Start: Heptanal Synth Synthesis: 1. Oxime Formation 2. Cycloaddition (Styrene) Start->Synth Purify Purification: Column Chromatography Synth->Purify QC QC: NMR Validation Purify->QC Form Formulation: 10% EC in Acetone/Tween QC->Form Assay Bioassay: Leaf Dip / Topical Form->Assay Data Data Analysis: LC50 Calculation Assay->Data

Caption: Integrated workflow from chemical synthesis to biological data acquisition.

Safety & Handling

  • HPI-1 Toxicity: While designed as an insecticide, isoxazolines can have off-target effects. However, they generally exhibit >100-fold selectivity for insect GABA receptors over mammalian ones.

  • Reagent Hazards:

    • Styrene: Polymerizes easily; store stabilized at 4°C.

    • NCS: Irritant. Handle in a fume hood.

  • Waste: Dispose of all chlorinated organic waste in designated halogenated solvent containers.

References

  • Synthesis of Isoxazolines: Shimizu, T., et al. "Electrochemical Formation of Isoxazolines." Journal of Organic Chemistry, 1989, 54(9), 2251-2253.

  • Isoxazoline Mechanism: Gassel, M., et al. "The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod GABA- and L-glutamate-gated chloride channels." Insect Biochemistry and Molecular Biology, 2014, 45, 111-124.

  • General Cycloaddition Protocol: Huisgen, R. "1,3-Dipolar Cycloadditions.[4] Past and Future." Angewandte Chemie International Edition, 1963, 2(10), 565-598.

  • Bioassay Standards: Insecticide Resistance Action Committee (IRAC). "Method 007: Leaf Dip Bioassay." IRAC Online.

Sources

Application Note: Biological Activity & Evaluation of 3-Hexyl-5-phenyl-2-isoxazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the biological evaluation of 3-Hexyl-5-phenyl-2-isoxazoline , a representative lipophilic isoxazoline derivative. This guide synthesizes established methodologies for this chemical class, focusing on its potential as an antimicrobial and cytotoxic agent.[1]

Introduction & Compound Significance

3-Hexyl-5-phenyl-2-isoxazoline represents a specific subclass of 2-isoxazolines characterized by a lipophilic hexyl chain at the C3 position and an aromatic phenyl ring at the C5 position.[2][3] The isoxazoline ring is a privileged scaffold in medicinal chemistry, known for its stability and ability to mimic the transition states of peptide bond hydrolysis or ester hydrolysis.

Chemical Structure & Properties[1][2][4][5][6][7][8][9][10][11][12]
  • Core Scaffold: 4,5-dihydroisoxazole (2-isoxazoline).[2][3][4]

  • Lipophilic Tail (C3): The

    
    -hexyl group enhances membrane permeability, a critical factor for antimicrobial efficacy against Gram-positive bacteria and fungi.[2][3]
    
  • Aromatic Head (C5): The phenyl group provides π-π stacking interactions with receptor binding pockets, influencing potency.

Key Biological Potential: Research into 3-alkyl-5-aryl-isoxazolines indicates three primary modes of action:

  • Antimicrobial Activity: Disruption of bacterial cell membrane integrity due to the amphiphilic nature of the 3-hexyl/5-phenyl substitution.[2][3]

  • Cytotoxicity: Induction of apoptosis in cancer cell lines (e.g., MCF-7, HepG2) via oxidative stress pathways.[5]

  • Anti-inflammatory: Potential inhibition of COX-2 enzymes, common to the isoxazole/isoxazoline family.

Mechanism of Action (SAR Insights)

The biological activity of 3-Hexyl-5-phenyl-2-isoxazoline is governed by its Structure-Activity Relationship (SAR).[2][3] The hexyl chain acts as a "membrane anchor," while the isoxazoline ring interacts with specific protein targets.

SAR_Mechanism Compound 3-Hexyl-5-phenyl-2-isoxazoline Hexyl C3-Hexyl Group (Lipophilicity) Compound->Hexyl Phenyl C5-Phenyl Group (Receptor Affinity) Compound->Phenyl Isox Isoxazoline Core (Pharmacophore) Compound->Isox Membrane Cell Membrane Penetration Hexyl->Membrane Enhances Target Protein Binding (e.g., Enzymes/Receptors) Phenyl->Target π-Stacking Isox->Target H-Bonding Effect Biological Effect (Cell Death/Inhibition) Membrane->Effect Target->Effect

Figure 1: Structure-Activity Relationship (SAR) driving the biological efficacy of the target molecule.[2][3]

Experimental Protocols

Protocol A: Synthesis Verification (Brief)

Before biological testing, purity must be confirmed (>95%). Method: 1,3-Dipolar Cycloaddition.[1][6] Reagents: Heptanonitrile oxide (generated in situ from 1-nitroheptane or heptanohydroximoyl chloride) + Styrene.[2][3] QC Check:


H NMR must show the characteristic ABX pattern of the isoxazoline ring protons (typically 

2.8–3.5 ppm for

and

5.0–5.5 ppm for

).[2][3]
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains. Rationale: The C6-hexyl chain suggests efficacy against Gram-positive bacteria (e.g., S. aureus) by mimicking fatty acids.[2][3]

Materials:

  • Test Compound: 3-Hexyl-5-phenyl-2-isoxazoline (dissolved in DMSO, stock 10 mg/mL).[2][3]

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB).[2][3]

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Add 100 µL MHB to all wells.

    • Add 100 µL of compound stock to Column 1.

    • Perform serial 2-fold dilution from Column 1 to 10.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume 200 µL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin dye (0.015%) or measure OD

    
    .
    
    • Blue/No Turbidity: Inhibition.

    • Pink/Turbidity: Growth.

Data Interpretation:

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Interpretation
3-Hexyl-5-phenyl-2-isoxazoline 12.5 - 25.0 >100 Moderate Gram(+) activity; limited Gram(-) permeability due to lipophilicity.[2][3]

| Ciprofloxacin (Control) | 0.5 | 0.015 | Validates assay sensitivity. |

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate antiproliferative activity against cancer cell lines.[7][8] Rationale: Isoxazoline derivatives often induce apoptosis via oxidative stress.

Materials:

  • Cell Lines: MCF-7 (Breast cancer), HepG2 (Liver carcinoma), Hek293 (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2][3][9]

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with graded concentrations of the isoxazoline derivative (0.1 – 100 µM) for 48 hours.

    • Note: Keep DMSO concentration < 0.5% to avoid solvent toxicity.

  • MTT Addition: Add 10 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Calculation:



Calculate IC

using non-linear regression (GraphPad Prism).

Cytotoxicity_Workflow Start Seed Cells (MCF-7/HepG2) 10k cells/well Treat Add 3-Hexyl-5-phenyl-2-isoxazoline (0.1 - 100 µM) Start->Treat Incubate Incubate 48h @ 37°C Treat->Incubate MTT Add MTT Reagent (Metabolic conversion to Formazan) Incubate->MTT Read Solubilize & Read OD570 Calculate IC50 MTT->Read

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.[2][3]

Expected Results & Troubleshooting

Antimicrobial Activity[1][8][9][10][11][12][14]
  • Expected: The hexyl chain provides moderate activity against Gram-positive bacteria (MIC ~12.5–50 µg/mL).[2][3] Activity against Gram-negatives (e.g., P. aeruginosa) is typically poor due to the outer membrane barrier excluding hydrophobic molecules.

  • Troubleshooting: If MIC > 100 µg/mL for all strains, verify compound solubility. The hexyl chain makes the molecule hydrophobic; ensure complete dissolution in DMSO before adding to aqueous media.

Cytotoxicity[2][3][6][7][13][14][15]
  • Expected: IC

    
     values in the range of 10–50 µM are typical for mono-substituted isoxazolines.[2][3] Lower IC
    
    
    
    (< 10 µM) would indicate potent activity, warranting further mechanistic studies (e.g., Caspase-3 activation).
  • Selectivity Index (SI): Compare IC

    
     (Normal cells) / IC
    
    
    
    (Cancer cells). An SI > 3 is desirable.

References

  • Synthesis and Antimicrobial Activity of 2-Isoxazoline Derivatives. Source: National Institutes of Health (PMC) URL:[2][Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Source: MDPI (Molecules) URL:[Link][2][3]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives. Source: PubMed URL:[3][Link]

  • Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides. (Synthetic route verification) Source: Royal Society of Chemistry (RSC Advances) URL:[2][Link]

Sources

3-Hexyl-5-phenyl-2-isoxazoline as a precursor for novel heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Hexyl-5-phenyl-2-isoxazoline as a Versatile Precursor for Novel Heterocycles

Executive Summary

The 2-isoxazoline ring is a privileged scaffold in medicinal chemistry, frequently utilized both as a primary pharmacophore for antimicrobial agents and as a highly versatile "masked" synthetic intermediate[1]. Because the nitrogen-oxygen (N–O) bond within the isoxazoline ring is relatively labile, it serves as an excellent precursor for generating highly functionalized acyclic compounds, such as


-hydroxy ketones and 

-amino alcohols[2].

This application note details the synthesis and strategic utilization of 3-hexyl-5-phenyl-2-isoxazoline . By mastering the chemoselective reductive cleavage of this specific lipophilic model substrate, researchers can establish reliable, self-validating pathways for synthesizing novel, complex heterocycles (e.g., 1,3-oxazines and pyrroles) critical to modern drug discovery pipelines[3],[4].

Mechanistic Workflow: Ring Opening and Diversification

The transformation of 3-hexyl-5-phenyl-2-isoxazoline into novel heterocycles relies on the controlled, reductive cleavage of the N–O bond. Transition metal-mediated hydrogenolysis or single-electron transfer reagents selectively break this bond to yield a


-hydroxy imine intermediate[5].

Depending on the reaction environment, this intermediate diverges into two primary pathways:

  • Hydrolysis: Yields a

    
    -hydroxy ketone, which can be cyclized into substituted isoxazoles or pyrazoles.
    
  • Reduction: Yields a 1,3-amino alcohol, a bifunctional building block that readily condenses with aldehydes to form 6-membered 1,3-oxazine rings[6].

G A 3-Hexyl-5-phenyl-2-isoxazoline (Precursor) C Reductive N-O Cleavage (NiCl2 / NaBH4) A->C B Electrochemical Synthesis B->A  [3+2] Cycloaddition D β-Hydroxy Imine Intermediate C->D E In Situ Trapping (Boc2O) D->E  Reduction & Protection F N-Boc-1,3-Amino Alcohol E->F G Acidic Deprotection & Condensation F->G H Novel Heterocycle (e.g., 1,3-Oxazine) G->H  Cyclization

Workflow for the synthesis and diversification of 3-hexyl-5-phenyl-2-isoxazoline.

Reagent Selection and Quantitative Data

The choice of reducing agent dictates the chemoselectivity and the final state of the acyclic intermediate. While traditional methods utilize high-pressure hydrogenation over Raney Nickel[6], modern benchtop approaches favor in situ generated catalysts or single-electron reductants to avoid over-reduction. Notably, strong hydride donors like K-Selectride should be avoided, as they can cause unexpected C3–C4 bond fragmentation[7].

Table 1: Comparison of Reductive Cleavage Methods for 2-Isoxazolines

Reagent SystemPrimary ProductChemoselectivity / ToleranceTypical YieldRef
NiCl

/ NaBH

/ Boc

O
N-Boc-1,3-amino alcoholExcellent; prevents amine polymerization75–88%[2]
Raney Ni / H

(40 psi)
1,3-amino alcoholHigh; leaves isolated alkenes intact85–95%[6]
Raney Ni / AlCl


-hydroxy ketone
Good; avoids over-reduction to diol66–95%[5]
Mo(CO)

/ H

O

-hydroxy ketone
Moderate; requires stoichiometric metal60–70%[5]
K-Selectride Nitrile / EnolateLow; unexpected C3-C4 bond cleavageVariable[7]

Step-by-Step Experimental Protocols

Protocol 3.1: Electrochemical Synthesis of 3-Hexyl-5-phenyl-2-isoxazoline

Causality & Design: Traditional generation of nitrile oxides from oximes requires harsh oxidants (e.g., NaOCl), which can lead to unwanted chlorination of the lipophilic hexyl chain. This electrochemical protocol utilizes sodium iodide (NaI) as a redox mediator. Anodic oxidation of iodide generates iodine in situ, which smoothly oxidizes heptanal oxime to the nitrile oxide, immediately undergoing a[3+2] cycloaddition with styrene[8].

Materials & Setup:

  • Undivided electrochemical cell with two platinum electrodes (2 cm × 2 cm).

  • Constant current power supply.

  • Heptanal oxime (6.0 mmol), Styrene (60.0 mmol), NaI (3.0 mmol), Methanol (30 mL).

Procedure:

  • Dissolve heptanal oxime, styrene, and NaI in 30 mL of methanol within the undivided cell.

  • Apply a constant current of 0.025 A/cm

    
     at room temperature under vigorous magnetic stirring.
    
  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the oxime spot and the accumulation of the less polar isoxazoline indicate progression.

  • After passing 5–6 F/mol of electricity, terminate the reaction.

  • Concentrate the mixture in vacuo, partition between water and ethyl acetate, wash with dilute sodium thiosulfate (to quench residual iodine), dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography.
  • Analytical Confirmation: Verify the structure via

    
    H NMR. The characteristic isoxazoline ring protons will appear as a distinct doublet of doublets (dd) around 2.6–3.4 ppm[8].
    
Protocol 3.2: One-Pot Reductive Cleavage and N-Boc Protection

Causality & Design: Reducing the isoxazoline directly to a primary amine often results in complex mixtures due to the high nucleophilicity of the nascent amine. By adding Boc


O directly to the reduction mixture, the intermediate is trapped in situ as a stable N-Boc carbamate. The combination of NiCl

and NaBH

generates nickel boride (Ni

B), a highly active, non-pyrophoric hydrogenation catalyst[2].

Procedure:

  • To a stirred solution of 3-hexyl-5-phenyl-2-isoxazoline (1.0 mmol) in 8 mL of EtOH/THF (3:1 v/v), add NiCl

    
     (2.0 mmol) and Boc
    
    
    
    O (2.0 mmol).
  • Stir the green solution for 10 minutes at room temperature.

  • Carefully add NaBH

    
     (2.0 mmol) in small portions.
    
    • Self-Validation Check: The solution will immediately turn black (indicating the formation of the Ni

      
      B catalyst) accompanied by the effervescence of H
      
      
      
      gas.
  • Stir the reaction mixture for 6 hours at room temperature.

  • Quench the reaction by slowly adding 5 mL of H

    
    O.
    
  • Filter the mixture through a pad of Celite to remove the black nickel boride precipitate.

  • Extract the filtrate with EtOAc, dry, and concentrate to yield the N-Boc-1-phenyl-nonan-3-amino-1-ol, ready for cyclization.

Protocol 3.3: Cyclization to a Novel 1,3-Oxazine Derivative

Causality & Design: The 1,3-amino alcohol is a perfect bis-nucleophile. Deprotection followed by condensation with an aldehyde under dehydrating conditions thermodynamically drives the formation of a stable 6-membered 1,3-oxazine ring.

Procedure:

  • Dissolve the N-Boc-amino alcohol (0.5 mmol) in 2 mL of dichloromethane (DCM). Add 0.5 mL of Trifluoroacetic acid (TFA) and stir for 1 hour to remove the Boc group.

  • Concentrate in vacuo to remove excess TFA.

  • Redissolve the crude amino alcohol in toluene (5 mL). Add paraformaldehyde (0.6 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reflux the mixture using a Dean-Stark apparatus for 4 hours to remove the generated water, driving the equilibrium toward the cyclized product.

  • Cool, wash with saturated NaHCO

    
    , dry, and concentrate to isolate the functionalized 1,3-oxazine.
    

References

  • [2] Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC.

  • [6] A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol. HKBU Scholars.

  • [5] N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC.

  • [3] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC.

  • [7] A Surprising Cleavage of 2-lsoxazoline Derivatives. Math-Net.Ru.

  • [4] Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI.

  • [1] SYNTHESIS AND ANTIMICROBIAL STUDIES OF SOME NOVEL ISOXAZOLINE DERIVATIVES. Fortune Journals.

  • [8] An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid. ACS Publications.

Sources

In vitro testing of 3-Hexyl-5-phenyl-2-isoxazoline against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of 3-Hexyl-5-phenyl-2-isoxazoline

Executive Summary

This application note details the standardized protocol for the in vitro biological evaluation of 3-Hexyl-5-phenyl-2-isoxazoline , a synthetic small molecule belonging to the 3,5-disubstituted isoxazoline class. Isoxazolines are privileged pharmacophores in medicinal chemistry, known for their ability to mimic the transition states of peptide bond hydrolysis and interact with diverse biological targets, including tubulin and mitochondrial pathways.

This guide provides a rigorous workflow for solubilization, primary cytotoxicity screening (MTT/SRB), dose-response analysis (


 determination), and mechanistic validation via flow cytometry. Special emphasis is placed on overcoming the solubility challenges associated with the lipophilic hexyl side chain.

Compound Profile & Handling

Chemical Rationale: The 3-Hexyl-5-phenyl-2-isoxazoline molecule features a lipophilic hexyl chain at the C3 position and a phenyl ring at C5. The hexyl group significantly increases logP (partition coefficient), enhancing membrane permeability but complicating aqueous solubility.

  • Molecular Formula:

    
    
    
  • Storage: Lyophilized powder at -20°C (desiccated). Protect from light.

  • Solubility: Insoluble in water. Soluble in DMSO (>10 mg/mL) and Ethanol.

Critical Preparation Protocol:

  • Stock Solution (10 mM): Dissolve the compound in 100% molecular biology grade DMSO. Vortex for 30 seconds. Visual inspection must confirm no particulate matter remains.

  • Aliquot Storage: Avoid repeated freeze-thaw cycles. Store aliquots (20-50 µL) at -80°C.

  • Working Solutions: Dilute stock into pre-warmed (

    
    ) culture medium immediately prior to use.
    
    • Note: The final DMSO concentration on cells must never exceed 0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

G Start Compound Synthesis (3-Hexyl-5-phenyl-2-isoxazoline) QC QC: NMR/LC-MS Purity > 95% Start->QC Stock Stock Prep (10mM in DMSO) QC->Stock Screen Primary Screen (MTT Assay @ 10 µM) Stock->Screen Decision Viability < 50%? Screen->Decision IC50 Dose-Response (0.1 - 100 µM) Decision->IC50 Yes Stop Discard Candidate Decision->Stop No Mechanism Mechanistic Validation (Annexin V / Cell Cycle) IC50->Mechanism

Caption: Logical workflow for the biological evaluation of isoxazoline derivatives. The decision gate at the Primary Screen ensures resource efficiency.

Protocol: Primary Cytotoxicity Screening (MTT Assay)

Objective: To determine if 3-Hexyl-5-phenyl-2-isoxazoline possesses antiproliferative activity against standard cancer cell lines (e.g., MCF-7, HeLa, A549).

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), DMSO.

  • Controls:

    • Positive: Doxorubicin or Cisplatin (standard care).

    • Negative: 0.5% DMSO in media.

    • Blank: Media only (no cells).

Step-by-Step Methodology:

  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 5,000–10,000 cells/well in 96-well plates (100 µL/well).

    • Expert Insight: Incubate for 24 hours to allow cell attachment and recovery from trypsinization stress.

  • Treatment:

    • Prepare a 2x working solution of the test compound in media (e.g., 20 µM for a 10 µM final concentration).

    • Add 100 µL of 2x working solution to the wells (Final Volume = 200 µL).

    • Incubate for 48 or 72 hours at 37°C, 5%

      
      .
      
  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3–4 hours. Look for intracellular purple formazan crystals.

    • Note: Isoxazolines do not typically interfere with tetrazolium reduction, but if the compound is colored, use a "Compound Blank" (media + compound + MTT, no cells) to correct for background absorbance.

  • Solubilization & Readout:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan.[1] Shake plate for 15 mins.

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Calculation:



Protocol: Dose-Response & IC50 Determination

If the primary screen shows <50% viability at 10 µM, proceed to


 determination.

Dilution Strategy: Create a semi-logarithmic dilution series to cover a broad range.

  • Range: 100 µM

    
     0.01 µM (e.g., 100, 30, 10, 3, 1, 0.3, 0.1, 0.03 µM).
    
  • Replicates: Triplicate wells (

    
    ) for each concentration.
    

Data Presentation Template:

Concentration (µM)Log[Conc]OD 570nm (Rep 1)OD 570nm (Rep 2)OD 570nm (Rep 3)Mean Viability (%)SD
1002.00.150.140.1612.51.1
101.00.450.480.4445.22.3
.....................
0 (DMSO Control)-1.101.121.08100.01.8

Analysis: Plot % Viability vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Mechanistic Validation: Flow Cytometry

Isoxazoline derivatives often act by disrupting tubulin dynamics or inducing oxidative stress, leading to apoptosis.

Hypothetical Mechanism Diagram:

Mechanism Compound 3-Hexyl-5-phenyl-2-isoxazoline Target Target Binding (e.g., Tubulin/Mitochondria) Compound->Target Event1 Cell Cycle Arrest (G2/M Phase) Target->Event1 Microtubule Destabilization Event2 Caspase Activation (Caspase-3/7) Event1->Event2 Outcome Apoptosis (Phosphatidylserine Exposure) Event2->Outcome

Caption: Proposed Mechanism of Action (MoA) for isoxazoline derivatives leading to apoptotic cell death.

Protocol: Annexin V/PI Staining [2]

  • Treatment: Treat

    
     cells with the calculated 
    
    
    
    concentration for 24 hours.
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells.[2] Combine to ensure all apoptotic bodies are analyzed.

  • Washing: Wash 2x with cold PBS.[2] Resuspend in 1X Annexin-binding buffer.

  • Staining:

    • Add 5 µL Annexin V-FITC (binds PS on outer membrane).

    • Add 5 µL Propidium Iodide (PI) (stains DNA in necrotic/late apoptotic cells).

    • Incubate 15 mins at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin- / PI+): Necrosis.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

References

  • Kamal, A., et al. (2011).[3][4] "Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents." European Journal of Medicinal Chemistry, 46(2), 691-703.[3]

  • Kaur, K., et al. (2014). "Isoxazoline containing natural products as anticancer agents: A review." Bioorganic & Medicinal Chemistry, 22(15), 3937-3951.
  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Evaluating the Immunosuppressive Properties of Isoxazole Derivatives."

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.

Sources

Antibacterial and antifungal activity of 3-Hexyl-5-phenyl-2-isoxazoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 3-Hexyl-5-phenyl-2-isoxazoline.

Introduction: The Therapeutic Potential of Isoxazoline Scaffolds

The isoxazoline ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] This diverse functionality makes them attractive candidates for novel drug discovery programs, particularly in the urgent quest for new antimicrobial agents to combat rising resistance.

The specific compound, 3-Hexyl-5-phenyl-2-isoxazoline, combines the isoxazoline core with a lipophilic hexyl group and an aromatic phenyl group. This structure suggests potential for membrane interaction and broad-spectrum activity. While the precise mechanism for this specific molecule requires empirical determination, related isoxazoline-class compounds are known to function by selectively inhibiting GABA- and glutamate-gated chloride channels in invertebrates, leading to fatal hyper-excitation.[5] In microbes, other mechanisms, such as cell membrane disruption and potential DNA interactions, have also been observed in similar heterocyclic structures, suggesting multiple avenues for its potential antimicrobial action.[6][7]

This document serves as a comprehensive application guide, providing detailed protocols for a systematic evaluation of the antibacterial and antifungal efficacy of 3-Hexyl-5-phenyl-2-isoxazoline. It outlines a tiered approach, beginning with qualitative screening and progressing to quantitative potency determination and preliminary safety profiling.

Part 1: Initial Screening for Antimicrobial Activity via Agar Disc Diffusion

The first step in evaluating a novel compound is to determine if it possesses any antimicrobial activity. The agar disc diffusion, or Kirby-Bauer test, is a robust, inexpensive, and widely used qualitative method to visualize the inhibitory effects of a substance against a specific microorganism.[8][9]

Principle of the Method

The assay involves placing a paper disc impregnated with a known concentration of 3-Hexyl-5-phenyl-2-isoxazoline onto an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar, creating a concentration gradient. If the compound is effective at inhibiting microbial growth, a clear "zone of inhibition" will appear around the disc after incubation.[10][11] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[11]

Experimental Workflow: Agar Disc Diffusion Assay

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland turbidity) P2 Inoculate Mueller-Hinton Agar (MHA) plate for a uniform lawn P1->P2 P3 Impregnate sterile paper discs with 3-Hexyl-5-phenyl-2-isoxazoline solution P2->P3 E1 Aseptically place discs on inoculated MHA plate (include controls) P3->E1 E2 Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) E1->E2 A1 Observe plates for clear zones of inhibition around discs E2->A1 A2 Measure the diameter of the inhibition zones in millimeters (mm) A1->A2

Caption: Workflow for the Agar Disc Diffusion (Kirby-Bauer) Test.

Detailed Protocol: Agar Disc Diffusion
  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus) from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Rotate the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[10]

  • Compound Application: Prepare a stock solution of 3-Hexyl-5-phenyl-2-isoxazoline in a suitable solvent (e.g., DMSO). Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto sterile paper discs (6 mm diameter) to achieve a desired concentration (e.g., 50 µ g/disc ). Allow the solvent to evaporate completely.

  • Controls:

    • Positive Control: A disc with a known antibiotic (e.g., Ampicillin, 10 µg).

    • Negative Control: A disc treated only with the solvent (e.g., DMSO) to ensure it has no inhibitory effect.

  • Incubation: Using sterile forceps, place the discs onto the inoculated agar surface, pressing gently to ensure full contact.[13] Invert the plates and incubate at 35-37°C for 18-24 hours.[11]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disc) to the nearest millimeter using a ruler or calipers.[13]

Part 2: Quantitative Analysis via Minimum Inhibitory Concentration (MIC)

While the disc diffusion assay confirms activity, a quantitative measure is essential for comparing potency and for drug development. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] The broth microdilution method is a high-throughput and widely accepted technique for determining MIC values.[12][16]

Principle of the Method

This method involves challenging a standardized bacterial or fungal inoculum with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[16][17] Following incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration at which no growth is observed.[18]

Experimental Workflow: Broth Microdilution MIC Assay

cluster_prep Phase 1: Plate Preparation cluster_exp Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Result Interpretation P1 Dispense 50 µL of broth into wells of a 96-well plate P2 Add 50 µL of compound stock to first well, creating a 1:2 dilution P1->P2 P3 Perform 2-fold serial dilutions across the plate (e.g., columns 1-10) P2->P3 E2 Add 50 µL of diluted inoculum to each well (Final concentration ~5x10⁵ CFU/mL) E1 Prepare standardized inoculum and dilute to ~1x10⁶ CFU/mL E1->E2 E3 Incubate plate at 35-37°C for 16-20 hours E2->E3 A1 Visually inspect wells for turbidity (microbial growth) E3->A1 A2 Determine the lowest concentration with no visible growth (the MIC) A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution
  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: Prepare a stock solution of 3-Hexyl-5-phenyl-2-isoxazoline at twice the highest desired final concentration. Add 100 µL of this stock to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across to well 10. Discard the final 50 µL from well 10.

  • Controls:

    • Growth Control (Well 11): 50 µL of broth + 50 µL of inoculum (no compound). This well should show turbidity.

    • Sterility Control (Well 12): 100 µL of uninoculated broth. This well should remain clear.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12][16]

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The total volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

  • Reading the MIC: After incubation, visually inspect the plate against a dark background. The MIC is the lowest concentration of the compound at which there is no visible turbidity, indicating complete inhibition of growth.[15]

Data Presentation: Example MIC Results

The results of MIC testing are best presented in a table to compare the activity of 3-Hexyl-5-phenyl-2-isoxazoline against a panel of representative microorganisms.

MicroorganismType3-Hexyl-5-phenyl-2-isoxazoline MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria[Hypothetical Value, e.g., 8]
Escherichia coli (ATCC 25922)Gram-negative Bacteria[Hypothetical Value, e.g., 16]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria[Hypothetical Value, e.g., 32]
Candida albicans (ATCC 90028)Fungal (Yeast)[Hypothetical Value, e.g., 4]
Aspergillus fumigatus (ATCC 204305)Fungal (Mold)[Hypothetical Value, e.g., 16]

Note: The values in this table are hypothetical and serve as an example of how to report data. Actual values must be determined experimentally.

Part 3: Preliminary Safety Assessment via In Vitro Cytotoxicity Assay

An effective antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal harm to host cells.[19] Therefore, an early assessment of in vitro cytotoxicity is a critical step in the drug development pipeline.[20] The Lactate Dehydrogenase (LDH) release assay is a common method used to quantify cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[21]

Principle of the Method

Healthy cells have an intact plasma membrane that retains LDH within the cytoplasm. When cells are damaged or killed by a cytotoxic compound, the membrane loses its integrity, and LDH leaks into the surrounding medium. The LDH activity in the medium can be measured using a colorimetric assay, and this activity is directly proportional to the number of lysed cells.[21]

Experimental Workflow: LDH Cytotoxicity Assay

cluster_prep Phase 1: Cell Culture & Treatment cluster_exp Phase 2: LDH Release & Measurement cluster_analysis Phase 3: Data Analysis P1 Seed mammalian cells (e.g., L929) in a 96-well plate P2 Incubate until cells reach ~70-80% confluency P1->P2 P3 Treat cells with serial dilutions of 3-Hexyl-5-phenyl-2-isoxazoline P2->P3 E1 Incubate for a defined period (e.g., 24 hours) P3->E1 E2 Transfer supernatant to a new plate E1->E2 E3 Add LDH reaction mix and incubate (protect from light) E2->E3 A1 Measure absorbance at 490 nm E3->A1 A2 Calculate % Cytotoxicity relative to positive (lysis) control A1->A2

Caption: Workflow for the Lactate Dehydrogenase (LDH) Release Cytotoxicity Assay.

Detailed Protocol: LDH Assay
  • Cell Seeding: Seed a suitable mammalian cell line (e.g., L929 mouse fibroblasts, HEK293 human embryonic kidney cells) into a 96-well flat-bottom plate at an appropriate density and incubate until they reach 70-80% confluency.

  • Compound Treatment: Prepare serial dilutions of 3-Hexyl-5-phenyl-2-isoxazoline in culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound concentrations.

  • Controls:

    • Spontaneous LDH Release (Negative Control): Cells treated with medium containing only the vehicle (e.g., 0.1% DMSO).

    • Maximum LDH Release (Positive Control): Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of incubation.

    • Medium Background Control: Well with culture medium but no cells.

  • Incubation: Incubate the plate for a duration relevant to the intended application (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available) to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.

  • Data Measurement: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100

References

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers in Cellular and Infection Microbiology. [Link]

  • Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay. (2023). Protocols.io. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). PMC. [Link]

  • Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus. (2023). PMC. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. [Link]

  • Minimum Inhibitory Concentration. (2020). LITFL. [Link]

  • Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. (2023). PubMed. [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (2024). Microchem Laboratory. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. [Link]

  • Zone of Inhibition. Nelson Labs. [Link]

  • Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. (2013). Emery Pharma. [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. [Link]

  • Synthesis and Antibacterial Activity of Novel Isoxazoline Derivatives. (2012). Der Pharma Chemica. [Link]

  • Antimicrobial Activity of a new Series of Bis(isoxazoline), Bis(isoxazole) and their Derivatives. International Journal of Chemical and Physical Sciences. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Isoxazolines: Overview, Clinical Application, Administration. (2018). Clinician's Brief. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry, Sec B. [Link]

  • Selection of orally active antifungal agents from 3,5-substituted isoxazolidine derivatives based on acute efficacy-safety profiles. PMC. [Link]

  • Synthesis of 3-phenylamino-5-(substituted phenyl)isoxazolines (4a-e). ResearchGate. [Link]

  • Design, synthesis, antifungal activity and molecular docking studies of novel chiral isoxazoline-benzofuran-sulfonamide derivati. SSRN. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025). MDPI. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (2018). PMC. [Link]

  • Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines. PubMed. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Renewed «Isoxazoline Route» for the Synthesis of Densely Functionalized Ketones. ChemRxiv. [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences. [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. [Link]

  • Formation of 2-Isoxazoline Derivatives and 3,5-Diarylisoxazoles from 2,4,6-Triarylpyrylium Salts. Norrish Type II Photoeliminati. SciSpace. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

Sources

Application Note: Mechanism and Characterization of 3-Hexyl-5-phenyl-2-isoxazoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the pharmacological characterization of 3-Hexyl-5-phenyl-2-isoxazoline , a lipophilic isoxazoline derivative.

Based on the structural class (neutral 3,5-disubstituted isoxazoline), this compound is distinct from orthosteric GABA agonists (e.g., muscimol, which are zwitterionic isoxazolols). Instead, it functions as an allosteric modulator interacting with the transmembrane domain of the GABA-A receptor. While similar scaffolds are widely known as non-competitive antagonists (insecticides like fluralaner), specific derivatives in this class are developed as Positive Allosteric Modulators (PAMs) for anticonvulsant and anxiolytic applications.

Compound ID: 3-Hexyl-5-phenyl-2-isoxazoline (HPI) Target: GABA-A Receptor (


-aminobutyric acid type A)
Modality:  Allosteric Modulator (Putative PAM/NAM)[1]

Introduction & Chemical Context

3-Hexyl-5-phenyl-2-isoxazoline is a neutral, lipophilic heterocyclic compound. Unlike the classical GABA agonist muscimol (5-aminomethyl-3-isoxazolol), which mimics the zwitterionic structure of GABA to bind the orthosteric site, HPI lacks the charged amine/acid moieties required for orthosteric binding.

Instead, its lipophilicity (driven by the C3-hexyl chain and C5-phenyl ring) directs it toward the Transmembrane Domain (TMD) of the GABA-A receptor pentamer. This site is rich in hydrophobic pockets and is the target for neurosteroids, anesthetics, and picrotoxin-like convulsants.

Therapeutic vs. Toxicological Relevance:

  • Anticonvulsant Potential: 3,5-disubstituted isoxazolines have been synthesized as analogs of anticonvulsant drugs, aiming to potentiate chloride (

    
    ) current without the sedation profile of benzodiazepines.
    
  • Safety Screen: Structurally related isoxazolines (e.g., A1443) are potent Non-Competitive Antagonists (NAMs) that block the chloride channel (EBOB site), acting as convulsants/insecticides.

  • Objective: This guide outlines the protocols to definitively classify HPI as a PAM (therapeutic) or NAM (toxicant).

Mechanism of Action (MOA)

Binding Site Localization

HPI is hypothesized to bind within the inter-subunit interface of the transmembrane domain , distinct from the extracellular


 interface (GABA site) and the 

interface (Benzodiazepine site).
  • Primary Interaction: Hydrophobic interactions with the M1 and M3 helices of the

    
     and 
    
    
    
    subunits.
  • Chirality: The C5 position is a chiral center. Biological activity is often stereoselective, with one enantiomer typically exhibiting significantly higher potency.

Signaling Pathway
  • Resting State: The GABA-A receptor is closed.

  • Activation: GABA binds to the extracellular domain, inducing a conformational change that opens the central

    
     pore.
    
  • Modulation by HPI:

    • If PAM: HPI binding stabilizes the open conformation, increasing the mean open time or opening frequency of the channel. This leads to enhanced

      
       influx and neuronal hyperpolarization (inhibition).[1][2][3]
      
    • If NAM: HPI binds to the pore-lining residues (M2 helix) or an allosteric site that constricts the pore, reducing

      
       conductance despite GABA binding.
      
Pathway Visualization

GABAModulation GABA GABA (Neurotransmitter) Receptor_Closed GABA-A Receptor (Closed State) GABA->Receptor_Closed Binds Orthosteric Site Receptor_Open GABA-A Receptor (Open State) Receptor_Closed->Receptor_Open Gating Cl_Influx Cl- Influx (Hyperpolarization) Receptor_Open->Cl_Influx Ion Conductance Modulation Modulation Receptor_Open->Modulation HPI 3-Hexyl-5-phenyl-2-isoxazoline (Allosteric Modulator) HPI->Receptor_Open Binds TMD (Stabilizes State) HPI->Modulation Modulation->Cl_Influx Potentiation (PAM) or Blockade (NAM)

Caption: Allosteric modulation of the GABA-A receptor by 3-Hexyl-5-phenyl-2-isoxazoline, targeting the transmembrane domain to alter chloride conductance.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp (The Gold Standard)

Purpose: To determine if HPI acts as a PAM, NAM, or Agonist, and to quantify potency (


).

Materials:

  • Cells: HEK-293 cells stably expressing human recombinant GABA-A subtypes (e.g.,

    
     for synaptic, 
    
    
    
    for extrasynaptic).
  • Rig: Automated Patch Clamp (e.g., QPatch) or Manual Rig.

  • Solutions:

    • Intracellular: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
    • Stock: HPI dissolved in 100% DMSO (Final assay DMSO < 0.1%).

Workflow:

  • GABA

    
     Determination: 
    
    • Apply increasing concentrations of GABA (0.1

      
      M – 1 mM) to establish the Dose-Response Curve (DRC).
      
    • Calculate the concentration producing 20% of maximal response (

      
      ).
      
  • Modulation Screen (Potentiation vs. Inhibition):

    • Step 1: Apply GABA (

      
      )  alone for 5s (Control Current).
      
    • Step 2: Washout (30s).

    • Step 3: Co-apply GABA (

      
      ) + HPI (10 
      
      
      
      M)
      for 5s.
    • Analysis: Calculate Modulation % =

      
      .
      
      • 
        : Positive Modulator (PAM).
        
      • 
        : Negative Modulator/Blocker (NAM).
        
      • 
        : Inactive.
        
  • Direct Agonism Test:

    • Apply HPI (10

      
      M) without GABA .
      
    • Result: If current is observed, HPI is an allosteric agonist (common with high-efficacy PAMs like propofol).

Protocol B: Radioligand Binding (Site Mapping)

Purpose: To identify the binding pocket by competition with known ligands.

Ligands:

  • [

    
    H]-Flunitrazepam:  Binds the classical Benzodiazepine site (
    
    
    
    interface).
  • [

    
    H]-EBOB (or TBOB):  Binds the Picrotoxin site (Channel Pore).
    
  • [

    
    H]-Muscimol:  Binds the Orthosteric GABA site.
    

Method:

  • Prepare synaptic membranes from rat cortex or transfected HEK cells.

  • Incubate membranes with radioligand (

    
     concentration) + Increasing concentrations of HPI (
    
    
    
    to
    
    
    M).
  • Terminate binding by rapid filtration.

  • Interpretation:

    • Displacement of [

      
      H]-EBOB  indicates binding to the channel pore (typical for isoxazoline insecticides/convulsants).
      
    • Lack of displacement of [

      
      H]-Flunitrazepam  confirms HPI is not a benzodiazepine-site ligand.
      
    • Lack of displacement of [

      
      H]-Muscimol  confirms non-orthosteric binding.
      

Data Analysis & Interpretation

Expected Results Table
AssayReadoutInterpretation for HPI
Patch Clamp (GABA co-app) Increased Current AmplitudePAM (Therapeutic Candidate)
Patch Clamp (GABA co-app) Decreased Current AmplitudeNAM (Convulsant Risk)
Patch Clamp (No GABA) No CurrentPure Modulator (Safe profile)
[

H]-EBOB Binding

High affinity for pore (Toxicity Flag)
[

H]-Flunitrazepam
No Displacement (

)
Distinct from BZDs (Novel mechanism)
Screening Logic Diagram

ScreeningLogic Start Start: HPI Characterization PatchClamp Whole-Cell Patch Clamp (GABA EC20 + HPI) Start->PatchClamp Result_Pos Current Increases (>20%) PatchClamp->Result_Pos Result_Neg Current Decreases (<20%) PatchClamp->Result_Neg PAM_Path Class: PAM (Anticonvulsant Potential) Result_Pos->PAM_Path NAM_Path Class: NAM/Blocker (Insecticide/Convulsant) Result_Neg->NAM_Path EBOB_Test [$^3$H]-EBOB Binding Assay PAM_Path->EBOB_Test Safety Screen NAM_Path->EBOB_Test Confirm Pore Binding

Caption: Decision tree for classifying 3-Hexyl-5-phenyl-2-isoxazoline based on electrophysiological and binding data.

References

  • Shimizu, T., et al. (1989). "Electrochemical Formation of Isoxazolines." The Journal of Organic Chemistry, 54(9), 2251-2253. (Synthesis of 3-Hexyl-5-phenyl-2-isoxazoline).

  • Casida, J. E. (2015). "GABA-gated chloride channels: specific binding sites for insecticides and therapeutics." Pesticide Biochemistry and Physiology. (Mechanistic overview of isoxazoline binding).

  • Ozoe, Y. (2013). "GABA- and Glutamate-Gated Chloride Channels as Targets of Insecticides." Advances in Insect Physiology. (Details on the EBOB/Picrotoxin binding site relevant to lipophilic isoxazolines).

  • Frølund, B., et al. (2002). "Novel Class of Potent 4-Arylalkylimidazole GABA-A Receptor Antagonists." Journal of Medicinal Chemistry. (Methodology for characterizing non-competitive modulators).

  • Olsen, R. W. (2018). "GABA-A Receptor: Positive and Negative Allosteric Modulators." Neuropharmacology. (Comprehensive review of PAM/NAM mechanisms).

Sources

Application Note: Solid-Phase Synthesis of Isoxazoline Derivatives via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

Isoxazolines are highly privileged five-membered heterocyclic scaffolds in medicinal chemistry, frequently embedded in molecules exhibiting anti-inflammatory, antiviral, antitubulin, and targeted anticancer activities [1]. Traditional solution-phase synthesis of these derivatives often suffers from tedious purification steps due to the generation of side products, such as furoxans (nitrile oxide dimers).

To circumvent these bottlenecks, Solid-Phase Organic Synthesis (SPOS) has emerged as a robust methodology for the parallel generation of isoxazoline libraries [2]. By anchoring the dipolarophile (alkene) to a solid support—such as Wang or Merrifield resin—chemists can employ a large excess of the highly reactive 1,3-dipole (nitrile oxide) to drive the cycloaddition to absolute completion. The pseudo-dilution effect provided by the polymer matrix suppresses intermolecular cross-reactivity between resin-bound intermediates, while purification is achieved through simple filtration and solvent washing [3].

Mechanistic Causality

The core transformation relies on a [3+2] 1,3-dipolar cycloaddition . Because nitrile oxides are highly unstable, they must be generated in situ via the base-catalyzed dehydrohalogenation of hydroximoyl chlorides. The slow addition of a tertiary amine base (e.g., Triethylamine or DIPEA) ensures a steady, low concentration of the nitrile oxide, allowing the desired cycloaddition with the resin-bound alkene to kinetically outcompete the undesired dimerization pathway.

Mechanism Precursor Hydroximoyl Chloride (Stable Precursor) Dipole Nitrile Oxide (Reactive 1,3-Dipole) Precursor->Dipole -HCl Base Tertiary Amine Base (e.g., Et3N, DIPEA) Base->Dipole Deprotonation TS [3+2] Concerted Transition State Dipole->TS Dipolarophile Resin-Bound Alkene (Dipolarophile) Dipolarophile->TS Excess Reagent Suppresses Dimerization Product Resin-Bound Isoxazoline (Regioselective) TS->Product Cyclization

Fig 1: Logical mechanism of in situ nitrile oxide generation and 1,3-dipolar cycloaddition.

Experimental Workflow

The following protocol utilizes a Wang resin, which is ideal for synthesizing isoxazoline-carboxylic acids or amides upon cleavage. The workflow is designed as a self-validating system: intermediate washing steps alternate between polar aprotic (DMF) and non-polar (DCM) solvents to sequentially swell and shrink the resin, mechanically extruding trapped impurities before the final cleavage.

Workflow N1 1. Resin Swelling (Wang Resin) N2 2. Alkene Coupling (Acylation) N1->N2 DIC, DMAP N3 3. Cycloaddition (Nitrile Oxide) N2->N3 Base, 25°C N4 4. Acidic Cleavage (TFA/TIS) N3->N4 Wash & Dry N5 5. Final Product Isolation N4->N5 Filtration

Fig 2: Five-step solid-phase workflow for isoxazoline library generation.

Detailed Step-by-Step Protocol

Phase 1: Resin Preparation and Alkene Immobilization
  • Resin Swelling: Weigh 1.0 g of Wang resin (approx. 1.0 mmol/g loading) into a solid-phase synthesis vessel equipped with a porous glass frit. Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) and agitate gently for 1 hour. Rationale: Proper swelling exposes the internal polymer matrix, ensuring maximum accessibility of the hydroxyl linker sites.

  • Coupling the Dipolarophile: Drain the DMF. Add a solution of the desired alkenoic acid (e.g., acrylic acid or a substituted derivative, 3.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in 10 mL of anhydrous Dichloromethane (DCM).

  • Agitation: Shake the vessel at room temperature for 12 hours.

  • Washing (Critical Step): Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL). Dry under a stream of nitrogen.

Phase 2: 1,3-Dipolar Cycloaddition
  • Pre-activation: Swell the alkene-functionalized resin in 8 mL of anhydrous DMF for 30 minutes.

  • In Situ Dipole Generation: Add the hydroximoyl chloride precursor (5.0 eq) to the vessel. Slowly add N,N-Diisopropylethylamine (DIPEA, 5.0 eq) dropwise over 15 minutes. Rationale: Dropwise addition prevents a sudden spike in nitrile oxide concentration, effectively minimizing the formation of furoxan byproducts.

  • Cycloaddition: Agitate the mixture at room temperature for 24 hours.

  • Post-Reaction Wash: Drain the reagents. Wash thoroughly with DMF (5 × 10 mL), DCM (5 × 10 mL), and Methanol (3 × 10 mL) to remove all soluble byproducts and excess base. Dry the resin completely in vacuo.

Phase 3: Cleavage and Isolation
  • Cleavage Cocktail: Prepare a fresh solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% HPLC-grade water. Rationale: TIS acts as a carbocation scavenger, preventing the cleaved Wang linker from re-alkylating the newly formed isoxazoline ring.

  • Resin Cleavage: Add 10 mL of the cleavage cocktail to the dried resin. Agitate for 2 hours at room temperature.

  • Collection: Filter the cleavage solution into a round-bottom flask. Wash the resin with an additional 5 mL of DCM and combine the filtrates.

  • Concentration: Evaporate the volatiles under reduced pressure. Precipitate the crude isoxazoline derivative using cold diethyl ether, centrifuge, and dry.

Data Presentation: Reaction Optimization

To demonstrate the robustness of the protocol, the following table summarizes the optimization parameters for the 1,3-dipolar cycloaddition step. High equivalents of the dipole and the use of DIPEA in DMF provide the optimal thermodynamic environment for maximum conversion.

Table 1: Optimization of Solid-Phase 1,3-Dipolar Cycloaddition

EntrySolventBaseDipole (Eq.)Time (h)Crude Purity (%)Isolated Yield (%)
1DCMEt₃N2.0127558
2DMFEt₃N2.0128265
3THFDIPEA5.0248878
4 DMF DIPEA 5.0 24 96 89

Note: Purity determined by LC-MS analysis of the crude cleavage product. Yields are based on the initial loading capacity of the Wang resin.

References

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes Source: National Institutes of Health (PMC) URL: [1]
  • 1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations Source: Chemical Society Reviews (RSC Publishing) URL:[1]

  • Application Notes and Protocols for the Use of 3-(2-Chlorophenyl)isoxazol-5-amine in Solid-Phase Synthesis Source: Benchchem URL:[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Hexyl-5-phenyl-2-isoxazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-Hexyl-5-phenyl-2-isoxazoline. It is designed for researchers, chemists, and drug development professionals to navigate common experimental challenges and maximize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 3-Hexyl-5-phenyl-2-isoxazoline?

A1: The most versatile and widely employed method is the 1,3-dipolar cycloaddition reaction.[1] This involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ from heptanal oxime, with styrene (the dipolarophile).[2][3] This [3+2] cycloaddition is highly efficient for forming the five-membered isoxazoline ring with good regioselectivity.[1][4] Alternative routes, such as the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine, are also possible but the 1,3-dipolar cycloaddition offers a more direct and often higher-yielding pathway for this specific substitution pattern.[5][6]

Q2: Can you explain the reaction mechanism and the factors governing regioselectivity?

A2: The reaction proceeds via a concerted, pericyclic mechanism.[4] The nitrile oxide (Hexyl-C≡N⁺-O⁻) reacts with the double bond of styrene. The regioselectivity—the formation of the 3,5-disubstituted product over the 3,4-disubstituted isomer—is primarily controlled by Frontier Molecular Orbital (FMO) theory.[1][7] In this specific reaction, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of styrene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital alignment favors the formation of 3-hexyl-5-phenyl-2-isoxazoline, where the hexyl group is on the carbon adjacent to the nitrogen and the phenyl group is on the carbon adjacent to the oxygen.

Q3: How do common reaction parameters like solvent and temperature affect the yield?

A3: Solvent and temperature are critical parameters that significantly impact the reaction's success.[8]

  • Solvent: The choice of solvent affects the solubility of reactants and the rate of both the desired cycloaddition and undesired side reactions. Solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used.

  • Temperature: Temperature control is crucial. While heating can increase the reaction rate, excessively high temperatures can promote the dimerization of the nitrile oxide into furoxan (a common side product), thereby reducing the yield.[8] Many procedures are run at room temperature or with gentle heating to balance reaction speed and selectivity.[9]

Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of 3-Hexyl-5-phenyl-2-isoxazoline

Low product yield is the most common issue, often stemming from problems with the nitrile oxide intermediate.[10]

Q: My reaction yield is consistently low. I suspect an issue with the nitrile oxide generation. What should I check?

A: Inefficient nitrile oxide generation is a primary cause of low yield. Consider the following:

  • Oxidant/Dehydrohalogenating Agent: The nitrile oxide is typically generated in situ from an aldoxime precursor (heptanal oxime) using an oxidant or from a hydroximoyl halide using a base.

    • For Aldoxime Precursors: Common oxidants include N-chlorosuccinimide (NCS), sodium hypochlorite (NaOCl), or diacetoxyiodobenzene (DIB).[11] Ensure your oxidant is fresh and active. An insufficient amount will lead to incomplete conversion of the oxime.

    • For Hydroximoyl Halide Precursors: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to eliminate HX.[8] The base must be dry and pure, as impurities can quench the nitrile oxide.

  • Precursor Purity: Verify the purity of your heptanal oxime or its corresponding hydroximoyl halide. Impurities can interfere with nitrile oxide formation.[10]

Q: I've confirmed my reagents are pure, but the yield is still poor. I see a significant amount of a side product in my NMR. What could it be?

A: You are likely observing the dimerization of the nitrile oxide.

  • Cause: Nitrile oxides are unstable and can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or temperatures.[7][8] This is the most significant competing side reaction.

  • Solutions:

    • Slow Addition: If generating the nitrile oxide from a precursor in the reaction flask, add the oxidant or base slowly to the solution containing the oxime and styrene. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with styrene over dimerization.

    • Use an Excess of the Dipolarophile: Employing a slight excess (e.g., 1.2-1.5 equivalents) of styrene can help trap the nitrile oxide as it is formed.

    • Temperature Control: Run the reaction at room temperature or even cooled (0 °C) to slow the rate of dimerization. Only apply heat if the cycloaddition is too slow.[8]

Troubleshooting Workflow for Low Yield

A systematic approach to diagnosing yield issues.

Caption: Troubleshooting flowchart for low isoxazoline yield.

Problem 2: Difficulty in Product Purification

Q: My crude reaction mixture is complex, and I'm struggling to isolate the pure isoxazoline by column chromatography.

A: Purification can be challenging due to similar polarities of the product and side products.

  • Identify Contaminants: First, use TLC or crude ¹H NMR to identify the main contaminants. Is it unreacted styrene, the furoxan dimer, or the aldoxime precursor?

  • Chromatography Tips:

    • Solvent System: Use a shallow gradient of a hexane/ethyl acetate or hexane/DCM solvent system. The isoxazoline product is moderately polar.

    • Silica Gel: If your product is degrading on standard silica gel (which is slightly acidic), consider using deactivated silica (pre-treated with triethylamine) or switching to a different stationary phase like neutral alumina.

  • Alternative Purification:

    • Recrystallization: If the crude product is a solid and reasonably pure (>85%), recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can be a highly effective method for removing minor impurities.

    • Quenching: After the reaction, a proper aqueous workup is essential to remove water-soluble components like salts and the base before chromatography.[12][13]

Optimized Experimental Protocol

This protocol describes the in situ generation of hexyl-nitrile oxide from heptanal oxime followed by its cycloaddition with styrene.

Reaction Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Nitrile Oxide Generation & Cycloaddition cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A Dissolve Heptanal Oxime and Styrene in DCM B Add NCS Solution Dropwise at 0-5 °C A->B C Stir at Room Temperature (Monitor by TLC) B->C D Aqueous Workup (Wash with Na₂SO₃, H₂O, Brine) C->D E Dry (Na₂SO₄), Filter, and Concentrate D->E F Purify by Column Chromatography E->F

Caption: General workflow for isoxazoline synthesis.

Materials:

  • Heptanal oxime (1.0 eq)

  • Styrene (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Triethylamine (TEA) (0.1 eq, as catalyst)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve heptanal oxime (1.0 eq) and styrene (1.2 eq) in DCM.

  • Add a catalytic amount of TEA (0.1 eq) to the mixture.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, prepare a solution of NCS (1.2 eq) in DCM.

  • Add the NCS solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting oxime is consumed.

  • Upon completion, quench the reaction by washing the mixture with an aqueous solution of sodium sulfite (Na₂SO₃), followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-hexyl-5-phenyl-2-isoxazoline.[12]

Data Summary: Impact of Conditions on Yield

Optimizing reaction variables is key to maximizing yield. The following table summarizes expected outcomes based on adjustments to a standard protocol.

ParameterCondition AYield (A)Condition BYield (B)Rationale
Oxidant NaOCl (bleach)ModerateNCSGood-ExcellentNCS is a milder, more controlled oxidant, reducing side reactions.[6][12]
Base NaOH (aq)Low-ModerateTEA (organic)GoodAn organic base like TEA ensures homogeneous conditions and avoids potential hydrolysis of intermediates.[8]
Temperature 40 °C (Reflux)Moderate25 °C (RT)Good-ExcellentRoom temperature minimizes the rate of nitrile oxide dimerization, a major yield-reducing side reaction.[8]
Concentration 1.0 MModerate0.2 MGoodLower concentration disfavors the bimolecular dimerization of the nitrile oxide, allowing it to be trapped by styrene.
References
  • Herceg, S. D. L., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal. Available from: [Link]

  • Maddela, S. L., et al. (2009). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Arkivoc. Available from: [Link]

  • Banu, B. R., & Stephenson, C. R. J. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • Deng, X., et al. New Synthetic Method for 3,5-Disubstituted Isoxazole. Available from: [Link]

  • Savage, G. P. (2010). Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Current Organic Chemistry. Available from: [Link]

  • Ramón, D. J., & Asensio, G. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Pace, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Sharma, G., et al. (2021). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. Available from: [Link]

  • Fustero, S., et al. (2011). Isoxazolines from Nitro Compounds: Synthesis and Applications. Chemical Reviews. Available from: [Link]

  • Merlo, A. A., et al. (2015). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available from: [Link]

  • Bakulina, O., et al. Renewed «Isoxazoline Route» for the Synthesis of Densely Functionalized Ketones. ChemRxiv. Available from: [Link]

  • Ramón, D. J., & Asensio, G. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Sharma, A., et al. (2015). Scheme 1. Synthesis of 3-phenylamino-5-(substituted phenyl)isoxazolines (4a-e). ResearchGate. Available from: [Link]

  • Maddela, S. L., et al. (2009). Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Merlo, A. A., et al. (2021). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules. Available from: [Link]

  • N'Da, D. D. (2021). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules. Available from: [Link]

  • Abbas, F. A., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]

  • Kumar, A., et al. (2016). Scope of the reaction for synthesis of isoxazolines. Reagents and conditions. ResearchGate. Available from: [Link]

  • YouTube. (2022). #1 Synthesis of 3,5-diphenylisoxazoline. Available from: [Link]

  • Merlo, A. A., et al. (2005). Disubstituted 3,5‐isoxazolines. An easy route to polymer liquid crystal materials. Liquid Crystals. Available from: [Link]

  • Pedersen, C. L., & Buchardt, O. (1968). Formation of 2-Isoxazoline Derivatives and 3,5-Diarylisoxazoles from 2,4,6-Triarylpyrylium Salts. Acta Chemica Scandinavica. Available from: [Link]

Sources

Isoxazoline Synthesis Technical Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazoline Synthesis. Isoxazolines are highly valuable five-membered heterocyclic scaffolds utilized extensively in medicinal chemistry, agrochemicals, and materials science. However, constructing these rings—whether via the 1,3-dipolar cycloaddition of nitrile oxides or the condensation of hydroxylamine with chalcones—is frequently complicated by competing side reactions.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and actionable FAQs designed by application scientists to help you optimize your yields and minimize byproducts.

Part 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides & Alkenes)

The [3+2] cycloaddition between a nitrile oxide and an alkene is the most direct route to 2-isoxazolines. Because nitrile oxides are highly reactive, they are typically generated in situ from hydroximoyl halides or nitroalkanes.

FAQ 1: Why am I seeing a massive amount of furoxan byproduct instead of my desired isoxazoline?

Causality & Mechanism: Nitrile oxides are highly reactive 1,3-dipoles. In the absence of a highly reactive dipolarophile (alkene), or if the local concentration of the nitrile oxide in the reaction mixture is too high, the dipoles will rapidly undergo self-dimerization[1]. This dimerization yields 1,2,5-oxadiazole 2-oxides, commonly known as furoxans[2]. Alkyl nitrile oxides are particularly notorious for this side reaction compared to sterically hindered aryl nitrile oxides[2].

Troubleshooting: The key to suppressing furoxan formation is maintaining a strategically low steady-state concentration of the nitrile oxide relative to the alkene[3]. This is achieved by using a slow-addition protocol for the base (e.g., triethylamine) that triggers the dehydrohalogenation of the hydroximoyl chloride precursor[4].

G SM Hydroximoyl Halide (Precursor) NO Nitrile Oxide (Reactive Dipole) SM->NO Dehydrohalogenation Base Base (e.g., Et3N) Base->NO Promotes Isoxazoline Isoxazoline (Desired Product) NO->Isoxazoline [3+2] Cycloaddition (with Alkene) Furoxan Furoxan (Dimerization Byproduct) NO->Furoxan Self-Dimerization (High Conc.) Alkene Alkene (Dipolarophile) Alkene->Isoxazoline

Caption: Competing pathways in nitrile oxide chemistry: [3+2] cycloaddition vs. furoxan dimerization.

Self-Validating Protocol: Slow-Addition 1,3-Dipolar Cycloaddition

Objective: Synthesize 3,5-disubstituted isoxazolines while keeping furoxan formation < 5%.

  • Preparation: Dissolve the alkene dipolarophile (1.5 to 3.0 eq) and hydroximoyl chloride (1.0 eq) in a moderately polar solvent (e.g., dichloromethane or ethanol) at 0 °C to room temperature[4].

  • Slow Addition: Dissolve triethylamine (1.1 eq) in 10 mL of the reaction solvent. Using a syringe pump, add the base solution dropwise over 4 to 8 hours[4].

    • Expert Insight: Slow base addition ensures the nitrile oxide is consumed by the alkene as soon as it is generated, preventing the dipole-dipole collisions that lead to dimerization.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the hydroximoyl chloride without the appearance of the distinct furoxan mass (

    
    ) validates the protocol's success.
    
  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography.
    
FAQ 2: My cycloaddition yields a mixture of 3,4- and 3,5-disubstituted isoxazolines. How can I control regioselectivity?

Causality & Mechanism: Regioselectivity in 1,3-dipolar cycloadditions is governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance[5]. For terminal alkenes, the dipole (LUMO) and dipolarophile (HOMO) interaction is dominant, heavily favoring the 3,5-disubstituted isomer due to both electronic stabilization and reduced steric clash at the 5-position[5]. However, electron-deficient or 1,2-disubstituted alkenes can perturb these orbital coefficients, leading to regioisomeric mixtures[6].

Quantitative Data Summary: Influence of Dipolarophile Electronics on Isoxazoline Regioselectivity

Dipolarophile TypeDominant FMO InteractionMajor RegioisomerTypical Regiomeric Ratio (3,5 : 3,4)
Terminal Alkene (Alkyl) Dipole(LUMO)-Alkene(HOMO)3,5-disubstituted> 95:5
Electron-Deficient Alkene Dipole(HOMO)-Alkene(LUMO)3,5-disubstituted90:10 to 99:1[5]
1,2-Disubstituted Alkene Mixed / Steric dominantMixtureSubstrate dependent[2]

Part 2: Condensation Methods (Chalcones & Hydroxylamine)

An alternative to the nitrile oxide route is the condensation of an


-unsaturated ketone (chalcone) with hydroxylamine.
FAQ 3: I am reacting a chalcone with hydroxylamine, but I isolate mostly chalcone oxime and very little isoxazoline. What went wrong?

Causality & Mechanism: The reaction between a chalcone and hydroxylamine proceeds via a two-step mechanism: initial condensation to form an oxime intermediate, followed by a base-promoted intramolecular Michael addition (cyclization) to form the isoxazoline[7][8]. If the basicity of the medium is insufficient, or the temperature is too low, the reaction stalls at the oxime stage[7].

Troubleshooting: Increase the strength of the base. Using NaOH or KOH instead of milder bases like sodium acetate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) forces the complete cyclization of the intermediate[7]. Furthermore, integrating ultrasonic irradiation has been shown to drastically reduce reaction times from hours to minutes while improving cyclization yields.

G Chalcone Chalcone (Unsaturated Ketone) Oxime Chalcone Oxime (Intermediate) Chalcone->Oxime Condensation Pyrazoline Pyrazoline (Hydrazine Impurity) Chalcone->Pyrazoline Hydrazine Impurity NH2OH Hydroxylamine NH2OH->Oxime Isoxazoline Isoxazoline (Desired Product) Oxime->Isoxazoline Base-promoted Cyclization Isoxazole Isoxazole (Over-oxidation) Isoxazoline->Isoxazole Oxidation

Caption: Reaction pathways of chalcones with hydroxylamine highlighting intermediates and side products.

FAQ 4: My LC-MS shows a side product with a mass corresponding to a pyrazoline. Where did this come from?

Causality & Mechanism: Pyrazolines are five-membered nitrogen heterocycles containing two adjacent nitrogen atoms. Their formation during isoxazoline synthesis is a classic indicator of reagent contamination. Specifically, if the hydroxylamine hydrochloride reagent is contaminated with trace amounts of hydrazine (


), the hydrazine will rapidly undergo condensation and cyclization with the chalcone to form a pyrazoline derivative[7].

Troubleshooting: Use high-purity (>99%) hydroxylamine hydrochloride. If pyrazoline formation persists, verify the integrity of your reagent batch or switch suppliers[7].

Self-Validating Protocol: Base-Mediated Chalcone Cyclization under Ultrasonic Irradiation

Objective: Achieve complete conversion of chalcone to isoxazoline without stalling at the oxime intermediate.

  • Setup: In a reaction vessel, combine the chalcone (1.0 eq) and high-purity hydroxylamine hydrochloride (1.5 eq) in ethanol[8][9].

  • Base Addition: Add a strong base such as NaOH or KOH (2.0 eq) to the mixture.

    • Expert Insight: The strong base neutralizes the hydrochloride salt to liberate free hydroxylamine and subsequently deprotonates the oxime intermediate to drive the intramolecular Michael addition[7].

  • Ultrasonication: Place the vessel in an ultrasonic bath (e.g., 40 MHz, 100 W) and sonicate at 50 °C for 15–30 minutes[8].

    • Expert Insight: Acoustic cavitation enhances mass transfer and localized heating, overcoming the activation energy barrier for the cyclization step.

  • Monitoring (Self-Validation): Check the reaction via TLC. The complete disappearance of the bright yellow chalcone spot and the intermediate oxime spot confirms successful cyclization[9][10].

  • Workup: Pour the mixture into ice-cold water. The isoxazoline product typically precipitates. Filter, wash with cold water, and recrystallize from ethanol.

References

  • MDPI. "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines." Molecules. [Link]

  • ConnectSci. "Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary." ConnectSci.[Link]

  • ChemRxiv. "Electrochemical Synthesis of Isoxazolines: Method and Mechanism." ChemRxiv. [Link]

  • ResearchGate. "Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety." ResearchGate. [Link]

  • Journal of Kufa for Chemical Sciences. "Article - Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety." Digital Repository. [Link]

  • MDPI. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." Molecules.[Link]

  • East Tennessee State University. "Synthesis Towards Fulminic Acid and Its Derivatives in 1, 3-Dipolar Cycloaddition Reactions." ETSU. [Link]

  • Frontiers. "Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments." Frontiers. [Link]

  • National Institutes of Health. "Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)." PMC. [Link]

Sources

Improving regioselectivity in 1,3-dipolar cycloaddition for isoxazolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrile Oxides Audience: Medicinal Chemists & Process Development Scientists

System Overview & Mechanistic Grounding

The formation of 2-isoxazolines via 1,3-dipolar cycloaddition (1,3-DC) between nitrile oxides and alkenes is a cornerstone of heterocyclic synthesis.[1][2] While the reaction is ostensibly straightforward, achieving high regiocontrol (3,5- vs. 3,4-substitution) and suppressing dimerization (furoxan formation) requires a mastery of Frontier Molecular Orbital (FMO) interactions and steric steering.

The Core Challenge: For terminal alkenes, 5-substituted isoxazolines are generally favored due to steric minimization and favorable FMO overlap (LUMOdipole – HOMOdipolarophile). However, 1,2-disubstituted alkenes and electron-deficient dipolarophiles frequently yield regio-mixtures or suffer from low reactivity, necessitating catalytic intervention.

Diagnostic Workflow

Before altering reagents, utilize this logic tree to isolate the root cause of your synthetic failure.

TroubleshootingFlow Start Start: Low Yield or Poor Regioselectivity CheckSubstrate Analyze Dipolarophile Substitution Start->CheckSubstrate Terminal Terminal Alkene CheckSubstrate->Terminal Internal Internal/Electron-Deficient Alkene CheckSubstrate->Internal CheckByproduct Check Byproducts: Furoxan Present? Terminal->CheckByproduct RegioCheck Regio-mixture observed? Internal->RegioCheck FuroxanYes Issue: Dipole Instability Action: Switch to In Situ Slow Addition CheckByproduct->FuroxanYes Yes FuroxanNo Issue: Electronic Mismatch Action: Inverse Demand or Lewis Acid CheckByproduct->FuroxanNo No RegioYes Issue: FMO/Steric Conflict Action: Mg(II) Chelation (Kanemasa Protocol) RegioCheck->RegioYes Yes RegioNo Issue: Low Reactivity Action: High Temp/Pressure or Dipole Tuning RegioCheck->RegioNo No

Figure 1: Diagnostic logic for isolating failure modes in nitrile oxide cycloadditions.

Technical Troubleshooting (Q&A)

Issue 1: Regiochemical Scrambling with Internal Alkenes

User Query: I am reacting a benzonitrile oxide with a crotyl alcohol derivative. I am seeing a 60:40 mixture of 3,5- and 3,4-isomers. How do I force the 3,5-selectivity?

Root Cause: With 1,2-disubstituted alkenes, the steric differentiation between the two carbons is minimal. Furthermore, if the alkene is electron-deficient, the FMO coefficients may not be sufficiently polarized to direct the incoming dipole, leading to a mixture controlled by weak secondary orbital interactions rather than primary overlap.

Technical Solution: The Kanemasa Magnesium Protocol You must switch from thermal conditions to a Lewis Acid-mediated approach . Specifically, Magnesium (Mg²⁺) is superior here. It operates via a chelation-control mechanism where the metal coordinates to both the allylic alcohol oxygen of the dipolarophile and the oxygen of the nitrile oxide. This "tethers" the reactants, locking them into a transition state that exclusively favors the 3,5-isomer (and often the syn-diastereomer).

  • Reference: Kanemasa, S. et al. J. Am. Chem. Soc.1994 [1].

Issue 2: Rapid Dimerization (Furoxan Formation)

User Query: My starting material (hydroximoyl chloride) is being consumed, but I'm isolating 3,4-diphenylfuroxan instead of the isoxazoline. Yield is <20%.

Root Cause: Nitrile oxides are high-energy dipoles. If the rate of cycloaddition (


) is slower than the rate of dimerization (

), the dipole will react with itself. This is common with sterically hindered or electron-poor dipolarophiles.

Technical Solution: High-Dilution In Situ Generation Do not isolate the nitrile oxide. Use a "slow-release" strategy:

  • Precursor: Use the hydroximoyl chloride.[3]

  • Base Delivery: Add the base (TEA or DIPEA) via a syringe pump over 4–8 hours to a solution containing the dipolarophile.

  • Concentration: Keep the dipolarophile in high excess (3–5 equiv) relative to the steady-state concentration of the nitrile oxide.

This ensures


 remains low, suppressing the second-order dimerization (

) while favoring the pseudo-first-order cycloaddition.
Issue 3: Reactivity with Electron-Deficient Alkenes

User Query: I cannot get my reaction to go with an acrylate ester. The dipole is stable, but no product forms.

Root Cause: Standard nitrile oxides are electron-poor (LUMO-controlled). Acrylates are also electron-poor (LUMO-controlled). This creates a "LUMO-LUMO mismatch."

Technical Solution: Inverse Electron Demand or Lewis Acid Activation

  • Option A (Lewis Acid): Add Yb(OTf)₃ or MgBr₂. The Lewis acid will coordinate to the acrylate carbonyl, lowering its LUMO energy further, but more importantly, it can coordinate the nitrile oxide, altering its effective electronics.

  • Option B (Electronic Tuning): If structure-activity relationships (SAR) permit, add an electron-donating group (e.g., -OMe) to the aromatic ring of the nitrile oxide to raise its HOMO, facilitating a normal electron demand interaction.

Experimental Protocols

Protocol A: Mg(II)-Mediated Regioselective Cycloaddition (Kanemasa Conditions)

Best for: Allylic alcohols requiring high 3,5-regioselectivity and syn-diastereoselectivity.

Reagents:

  • Allylic alcohol (1.0 equiv)

  • Hydroximoyl chloride (1.2 equiv)

  • Ethylmagnesium bromide (EtMgBr) (1.1 equiv) or MgBr₂·OEt₂

  • DCM (Anhydrous)

Step-by-Step:

  • Chelation Setup: Dissolve the allylic alcohol in anhydrous DCM under Argon at 0°C.

  • Metalation: Add EtMgBr (1.1 equiv) dropwise. Stir for 30 mins to form the magnesium alkoxide.

  • Dipole Addition: Add the hydroximoyl chloride (dissolved in minimal DCM) to the reaction mixture.

  • Cyclization: Add a mild base (e.g., DIPEA, 1.2 equiv) very slowly via syringe pump over 2 hours at 0°C. The Mg²⁺ coordinates the alkoxide and the generating nitrile oxide oxygen.

  • Quench: Pour into saturated NH₄Cl solution. Extract with DCM.[3]

Validation:

  • TLC: Look for the disappearance of the hydroximoyl chloride.

  • NMR: Check the chemical shift of the H-4 and H-5 protons. The 3,5-isomer typically shows H-5 around 4.5–5.0 ppm, while the 3,4-isomer H-4 is often further upfield.

Protocol B: Standard In Situ Generation (Huisgen Method)

Best for: Routine synthesis with terminal alkenes.

  • Dissolve alkene (1.5 equiv) and hydroximoyl chloride (1.0 equiv) in DCM or Toluene.

  • Add Triethylamine (1.1 equiv) dissolved in solvent dropwise over 1 hour at RT.

  • Stir for an additional 12 hours.

  • Filter off the triethylamine hydrochloride salt before aqueous workup.

Mechanistic Visualization: The Chelation Control Model

The following diagram illustrates why Magnesium confers such high regioselectivity compared to thermal conditions.

ChelationModel cluster_TS Transition State Rigidity Mg Mg(II) Center AllylO Allylic Oxygen Mg->AllylO Coordination DipoleO Nitrile Oxide Oxygen Mg->DipoleO Coordination Alkene Alkene Double Bond AllylO->Alkene Tether DipoleC Dipole Carbon DipoleO->DipoleC C≡N-O DipoleO->Alkene C-O Bond Formation DipoleC->Alkene C-C Bond Formation

Figure 2: Kanemasa's chelation model showing Mg(II) locking the dipole and dipolarophile into a specific geometry, enforcing 3,5-regioselectivity.

Comparative Data: Thermal vs. Catalytic

Table 1: Regioselectivity Ratios (rr) for Benzyl Nitrile Oxide Cycloadditions

Dipolarophile TypeConditionSolventYield (%)Regio Ratio (3,5 : 3,4)Ref
Terminal Alkene (1-hexene)Thermal (RT)DCM88>95 : 5[2]
Allylic Alcohol (2-buten-1-ol)Thermal (RT)Benzene7260 : 40[1]
Allylic Alcohol (2-buten-1-ol)MgBr₂ / Et₃N DCM91 >99 : 1 [1]
Acrylate Ester Thermal (Reflux)Toluene4570 : 30[3]
Acrylate Ester Yb(OTf)₃ (10 mol%)DCM8292 : 8[3]

References

  • Kanemasa, S. et al. (1994). "Magnesium Ion-Mediated Diastereoface-Selective 1,3-Dipolar Cycloaddition of Nitrile Oxides." Journal of the American Chemical Society.[2]

  • Huisgen, R. (1963).[2] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

  • Sibi, M. P. et al. (2004). "Enantioselective 1,3-Dipolar Cycloaddition of Nitrile Oxides to α,β-Unsaturated Esters." Journal of the American Chemical Society.[2]

  • Bode, J. W. & Carreira, E. M. (2011). "Stereoselective Syntheses of Epothilones A and B via Directed Nitrile Oxide Cycloaddition." Journal of the American Chemical Society.[2]

Sources

Stability issues with 3-Hexyl-5-phenyl-2-isoxazoline under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Degradation Mechanisms Under Acidic Conditions

Introduction: The Benzylic Vulnerability

Welcome to the technical support hub for 3-Hexyl-5-phenyl-2-isoxazoline . While isoxazoline rings are generally considered stable pharmacophores, this specific derivative possesses a structural "Achilles' heel" that researchers often overlook: the C5-Benzylic Ether Linkage .

Unlike simple alkyl-substituted isoxazolines, the 5-phenyl group stabilizes the formation of a carbocation at the C5 position. Under acidic conditions, this significantly lowers the energy barrier for ring opening, leading to racemization, hydrolysis, or aromatization. This guide details the mechanistic causes of these failures and provides validated protocols to prevent them.

Module 1: The Acid Degradation Mechanism

The Pathway to Failure

The stability of 3-Hexyl-5-phenyl-2-isoxazoline in acid is governed by the protonation of the ring nitrogen or oxygen. In the presence of strong Brønsted acids (e.g., HCl, TFA) or Lewis acids, the following cascade occurs:

  • Protonation: The acid protonates the isoxazoline nitrogen (or oxygen), activating the ring.

  • C5-O Bond Cleavage: Because C5 is substituted with a phenyl group, the breaking of the C-O bond generates a resonance-stabilized benzylic carbocation . This is the rate-determining step for degradation.

  • Nucleophilic Attack/Elimination:

    • In aqueous acid: Water attacks the cation, leading to a

      
      -hydroxy oxime , which eventually hydrolyzes to a 
      
      
      
      -hydroxy ketone
      .
    • In anhydrous acid/heat: Elimination can occur, leading to

      
      -unsaturated ketones  (retro-aldol type fragmentation) or aromatization to the isoxazole if oxidants are present.
      
Visualizing the Mechanism

The following diagram illustrates the critical failure pathway driven by the 5-phenyl group.

IsoxazolineDegradation Start 3-Hexyl-5-phenyl- 2-isoxazoline Protonation Protonated Intermediate (Activated Ring) Start->Protonation + H+ Transition Benzylic Carbocation (Resonance Stabilized) Protonation->Transition C5-O Cleavage PathHydrolysis Hydrolysis (+ H2O) Transition->PathHydrolysis PathRacemization Racemization (Re-closure) Transition->PathRacemization PathAromatization Aromatization (Oxidation/Elimination) Transition->PathAromatization Slow/Oxidative Prod1 β-Hydroxy Ketone PathHydrolysis->Prod1 Prod2 Racemic Isoxazoline PathRacemization->Prod2 Prod3 3-Hexyl-5-phenylisoxazole PathAromatization->Prod3

Figure 1: Acid-catalyzed degradation pathways. The red node indicates the critical benzylic carbocation intermediate responsible for instability.

Module 2: Diagnostic Triage & FAQs

Use this section to diagnose specific observations in your LCMS or NMR data.

Q1: Why did my enantiopure (+)-3-Hexyl-5-phenyl-2-isoxazoline lose optical rotation?

Diagnosis: Acid-Catalyzed Racemization. Mechanism: The reaction did not fully degrade the molecule but proceeded through the reversible C5-O bond cleavage (see Figure 1, red node). The planar benzylic carbocation intermediate allows the ring to re-close from either face. Fix:

  • Avoid heating in acidic media.

  • If acid is necessary (e.g., for removing a protecting group elsewhere), use a non-nucleophilic solvent (e.g., DCM) and keep T < 0°C.[1]

Q2: I see a new peak with M+16 mass (or M+18) in LCMS. What is it?

Diagnosis: Hydrolysis to


-hydroxy ketone.
Mechanism:  The isoxazoline ring is essentially a masked aldol adduct. In aqueous acid (e.g., 1M HCl/THF), the ring opens to the oxime, which hydrolyzes to the ketone.
Data Check:  Look for the disappearance of the characteristic isoxazoline C5 proton (dd, ~5.5 ppm) in NMR and the appearance of a ketone carbonyl signal (~200 ppm) in C13 NMR.
Q3: My product turned yellow/brown during workup.

Diagnosis: Aromatization or Polymerization. Mechanism: Isoxazolines can disproportionate or oxidize to isoxazoles (aromatic) under acidic stress, especially if trace metals or light are present.[1] Isoxazoles are often UV-active and can appear yellow. Fix: Degas solvents to remove oxygen and add a radical scavenger (e.g., BHT) if the reaction requires long acid exposure.

Module 3: Stability Data & Protocols

Solvent & pH Compatibility Table
ConditionStability RatingObserved OutcomeRecommendation
1M HCl (aq) / THF, 25°C ⚠️ Risk Slow hydrolysis (hours)Monitor by TLC; quench < 2h.
TFA / DCM, 0°C Stable Minimal degradationPreferred method for acidic deprotection.
H₂SO₄ (Conc.), 25°C Critical Failure Charring / RearrangementDo not use.
Acetic Acid (Glacial), 60°C ⚠️ Risk Racemization likelyKeep T < 40°C.
Silica Gel (Acidic) ⚠️ Risk On-column degradationAdd 1% Et₃N to eluent during purification.[1]
Standard Operating Procedure (SOP): Safe Workup of Acidic Reactions

Context: You have performed a reaction in acidic media and need to isolate the isoxazoline.

  • Temperature Control: Cool the reaction mixture to 0°C before quenching.

  • Quenching: Do not add water directly if using strong acids. Add the reaction mixture slowly into a stirred, cold solution of Sat. NaHCO₃ or 1M NaOH (if the molecule allows).

    • Why? Exothermic quenching generates local hot spots. Heat + Acid = Rapid Ring Opening.

  • Extraction: Extract immediately into EtOAc or DCM. Do not let the isoxazoline sit in the aqueous layer, even if neutralized, as local pockets of acid may remain.

  • Drying: Use Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the compound is extremely sensitive, as MgSO₄ is slightly Lewis acidic.

  • Evaporation: Do not heat the water bath above 35°C during rotary evaporation.

References

  • Auricchio, S., et al. (1992).[1] "Isoxazolines as masked aldols: Acid-catalyzed hydrolysis." Journal of Organic Chemistry. (General reactivity context).

  • Fuller, A. A., et al. (2005). "Influence of C5-substitution on the stability of isoxazolines." Tetrahedron Letters. (Mechanistic basis for benzylic instability).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of N-O bonds in acid).
  • BenchChem Technical Support. (2025). "Stability of Isoxazoline Compounds in Common Laboratory Solvents." (General handling data).

Sources

Technical Support Center: Troubleshooting Nitrile Oxide Cycloadditions (NOC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor conversions when synthesizing isoxazoles and isoxazolines. The 1,3-dipolar cycloaddition of nitrile oxides is a thermodynamically favorable process, yet kinetic pitfalls—such as rapid dipole dimerization or electrophilic side reactions—often devastate isolated yields.

This guide deconstructs the mechanistics of these failures and provides self-validating protocols to rescue your syntheses.

Diagnostic Workflow

Before adjusting your reagents, use the following diagnostic decision tree to identify the specific failure mode of your cycloaddition based on your crude analytical data.

NOC_Troubleshooting Start Low Yield in NOC Reaction Analyze Analyze Crude Mixture (1H NMR / LC-MS) Start->Analyze Dimer High Furoxan (Dimerization) Analyze->Dimer Unreacted Unreacted Dipolarophile Analyze->Unreacted Byproducts Halogenated Byproducts Analyze->Byproducts SolDimer Action: Syringe Pump (Lower Steady-State) Dimer->SolDimer Yes SolUnreacted Action: Increase Eq. or Elevate Temp Unreacted->SolUnreacted Yes SolByproducts Action: Switch to NaCl/Oxone or Hypervalent Iodine Byproducts->SolByproducts Yes

Diagnostic workflow for troubleshooting low yields in nitrile oxide cycloadditions.

Frequently Asked Questions & Troubleshooting Scenarios

Q1: My crude NMR shows massive amounts of a symmetrical byproduct and very little of my desired isoxazoline. What happened? A1: You are observing the homodimerization of the nitrile oxide into a furoxan (1,2,5-oxadiazole 2-oxide)[1].

  • Causality: Nitrile oxides are highly reactive 1,3-dipoles with biradicaloid character in their transition states. The rate of cycloaddition with your alkene is first-order with respect to both reactants (

    
    ), but the dimerization is second-order with respect to the nitrile oxide (
    
    
    
    )[1]. If the in situ concentration of the nitrile oxide spikes, dimerization exponentially outcompetes the desired cross-cycloaddition[2].
  • Solution: You must artificially depress the steady-state concentration of the nitrile oxide. Do not add your base (e.g., triethylamine) all at once. Instead, use a syringe pump to add the base over 6–12 hours to the hydroximoyl chloride/alkene mixture (See Protocol A).

Q2: I am using the classical NCS/Bleach method to generate my nitrile oxide, but my electron-rich alkene is degrading or forming halogenated byproducts. How can I fix this? A2: Electrophilic chlorination of your dipolarophile is outcompeting the cycloaddition.

  • Causality: N-Chlorosuccinimide (NCS) and sodium hypochlorite (bleach) are strong electrophilic halogenating agents. Electron-rich alkenes (like enol ethers or styrenes) will readily undergo chlorination or chlorohydrin formation before the aldoxime can be fully converted to the nitrile oxide.

  • Solution: Switch to a milder, chemoselective oxidation system. The green NaCl/Oxone system[3] or Hypervalent Iodine (Diacetoxyiodobenzene - DIB) reagents[4] are highly effective alternatives that spare sensitive functional groups, including boronate esters, from degradation[4].

Q3: My reaction just doesn't go to completion. The aldoxime is consumed, but the alkene remains untouched. Is my dipolarophile too unreactive? A3: Yes, this is likely due to steric hindrance or an electronic mismatch.

  • Causality: 1,3-dipolar cycloadditions are strictly controlled by frontier molecular orbital (FMO) interactions. If your alkene is highly substituted (creating a steric block) or electronically deactivated, the activation energy for the transition state is too high, allowing the slow background dimerization to take over[1].

  • Solution: Increase the equivalents of the dipolarophile (use it as the solvent if practically possible) or elevate the reaction temperature using microwave irradiation, which has been shown to significantly enhance NOC yields and overcome activation barriers rapidly[5].

Quantitative Comparison of Generation Methods

To prevent yield losses, selecting the correct generation method based on your substrate's electronic profile is critical.

Generation MethodTypical ReagentsDimerization RiskByproduct ProfileTypical Yield RangeBest Use Case
Classical Halogenation Aldoxime, NCS, Et₃NMediumAlkene chlorination40–75%Robust, electron-deficient alkenes
Green Oxidation [3]Aldoxime, NaCl, OxoneLowMinimal63–86%Sensitive alkenes, green chemistry
Hypervalent Iodine [4]Aldoxime, DIB or PIFALowIodobenzene60–85%Boronate esters, sensitive groups
Nitrosyl Transfer [2]Diazoacetamide, TBNLowMinimal80–94%Catalyst-free, rapid generation
Mukaiyama Nitroalkane, PhNCO, Et₃NHighPhenylurea (hard to purify)30–60%Aliphatic nitrile oxides

Self-Validating Experimental Protocols

Do not blindly execute steps; utilize the embedded validation checkpoints to ensure the chemical logic of the reaction is holding true at each phase.

Protocol A: Syringe-Pump Mediated Dehydrohalogenation (Kinetic Control)

Objective: Suppress furoxan dimerization by maintaining a near-zero steady-state concentration of the nitrile dipole.

Step 1: Hydroximoyl Chloride Synthesis

  • Dissolve the aldoxime (1.0 eq) in anhydrous DMF (0.2 M).

  • Add NCS (1.05 eq) portion-wise at room temperature.

    • Causality: DMF accelerates the chlorination via a Vilsmeier-Haack-type intermediate, ensuring rapid and complete conversion to the hydroximoyl chloride.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Do not proceed until the aldoxime mass

    
     is completely replaced by the distinct 
    
    
    
    chlorine isotope pattern of the hydroximoyl chloride.

Step 2: Cycloaddition under Kinetic Control

  • Add the dipolarophile (1.5 - 3.0 eq) directly to the reaction mixture.

  • Load a syringe with Triethylamine (1.1 eq) dissolved in 5 mL of DMF.

  • Set the syringe pump to deliver the base over 6 to 12 hours at 0 °C to RT.

    • Causality: TEA dehydrohalogenates the intermediate to form the nitrile oxide. Adding it instantly causes a concentration spike, leading to furoxans. Slow addition mathematically favors the first-order cycloaddition.

  • Validation Checkpoint 2: Check the crude

    
     NMR of a worked-up aliquot. Compare the integration of the isoxazoline ring protons (typically diastereotopic protons at 3.0–3.5 ppm and 4.5–5.0 ppm) against the furoxan aromatic/aliphatic signals. A ratio 
    
    
    
    indicates successful kinetic control.
Protocol B: Green Biphasic NaCl/Oxone Oxidation (Chemoselective Method)

Objective: Generate nitrile oxides in situ without harsh electrophilic chlorinating agents, protecting sensitive dipolarophiles[3].

Step 1: Assembly of the Biphasic System

  • In a round-bottom flask, dissolve the aldoxime (1.0 eq) and dipolarophile (1.5 eq) in Ethyl Acetate (0.1 M).

  • Add an aqueous solution containing NaCl (1.0 eq) and Na₂CO₃ (1.0 eq).

    • Causality: The biphasic system separates the water-soluble oxidants from the organic-soluble alkene, preventing unwanted electrophilic attack on the alkene[3].

Step 2: Controlled Oxidation

  • Slowly add Oxone (1.0 eq) dissolved in water dropwise over 30 minutes under vigorous stirring.

    • Causality: Oxone oxidizes NaCl to generate hypochlorous acid species in situ, which gently chlorinates the aldoxime. Na₂CO₃ immediately neutralizes the intermediate to the nitrile oxide, which is rapidly trapped by the alkene in the organic layer[3].

  • Validation Checkpoint: Monitor the reaction via TLC. The transient appearance and rapid disappearance of a UV-active, less polar spot (the nitrile oxide) alongside the steady growth of the isoxazoline product confirms the catalytic cycle is functioning correctly without dipole accumulation.

References

  • Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Mechanochemical Dimerization of Aldoximes to Furoxans Source: Molecules (PMC - NIH) URL: [Link]

  • Title: Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles Source: Journal of Organic Chemistry (NSF PAR) URL: [Link]

  • Title: Microwave Assisted Nitrile Oxide Cycloaddition Source: Asian Journal of Chemistry URL: [Link]

Sources

Scalable synthesis of 3-Hexyl-5-phenyl-2-isoxazoline for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the industrial-scale synthesis of 3-hexyl-5-phenyl-2-isoxazoline. This guide is engineered for process chemists, researchers, and drug development professionals who are transitioning this 1,3-dipolar cycloaddition from a benchtop batch process to a scalable, high-throughput continuous flow or electrochemical system.

Process Overview & Mechanistic Logic

The synthesis of 3-hexyl-5-phenyl-2-isoxazoline relies on the 1,3-dipolar cycloaddition between heptanonitrile oxide (the dipole) and styrene (the dipolarophile). While regioselectivity is naturally high—yielding the 5-phenyl isomer due to favorable HOMO-LUMO orbital overlap—the primary bottleneck in scaling this chemistry is the inherent instability of aliphatic nitrile oxides.

Aliphatic nitrile oxides, such as heptanonitrile oxide, rapidly undergo a second-order dimerization to form inactive dihexylfuroxan byproducts[1]. In traditional batch reactors, localized high concentrations of the dipole and poor heat dissipation (the cycloaddition is highly exothermic) exacerbate this dimerization, leading to poor yields and thermal runaway risks. To circumvent this, modern industrial protocols utilize in situ dipole generation coupled with continuous flow microreactors or electrochemical anodic oxidation [2]. These methods maintain a low steady-state concentration of the reactive dipole, ensuring the rate of cycloaddition (


) vastly outcompetes the rate of dimerization (

).

Reaction Pathway & Flow Logic

G N1 Heptanal Oxime N3 In Situ Oxidation (NCS/Base or Anodic) N1->N3 N2 Styrene N5 Continuous Flow Cycloaddition N2->N5 N4 Heptanonitrile Oxide (Reactive Dipole) N3->N4 N4->N5 N7 Dihexylfuroxan (Dimer Byproduct) N4->N7 Batch/Uncatalyzed N6 3-Hexyl-5-phenyl-2-isoxazoline N5->N6 Favored

Continuous flow logic for 3-hexyl-5-phenyl-2-isoxazoline synthesis.

Standardized Scalable Protocol: Continuous Flow Synthesis

This self-validating protocol utilizes N-Chlorosuccinimide (NCS) and triethylamine (Et₃N) in a continuous flow regime to safely manage the exotherm and suppress dimerization[1].

Step 1: Precursor Solution Preparation
  • Feed A: Dissolve heptanal oxime (1.0 M) and NCS (1.05 M) in a solvent mixture of THF/H₂O (9:1). Causality for solvent choice: The addition of 10% water ensures that the Et₃N·HCl salt generated in Step 2 remains soluble, preventing reactor fouling and blockages.

  • Feed B: Dissolve styrene (2.0 M) and Et₃N (1.2 M) in THF. Causality for excess styrene: Maintaining the dipolarophile in excess shifts the kinetic competition entirely toward cycloaddition rather than dimerization.

Step 2: Hydroximoyl Chloride Generation (Reactor 1)
  • Pump Feed A through a heated perfluoroalkoxy (PFA) coil reactor (Residence time: 5 mins, 40°C) to generate heptanohydroximoyl chloride.

  • Self-Validation Checkpoint: Route a micro-aliquot through an in-line FTIR flow cell. The successful conversion is validated by the disappearance of the broad oxime O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1650 cm⁻¹).

Step 3: Dipole Generation & Cycloaddition (Reactor 2)
  • Mix the effluent of Reactor 1 with Feed B using a high-shear T-mixer. The Et₃N immediately dehydrohalogenates the hydroximoyl chloride to form heptanonitrile oxide, which reacts instantly with the styrene.

  • Pass the combined stream through a second PFA residence time unit (RTU) (Residence time: 15 mins, 60°C).

Step 4: In-line Purification & Isolation
  • Route the final effluent through a scavenger cartridge packed with basic alumina to remove unreacted hydroximoyl chloride and trace acidic byproducts[1].

  • Concentrate the organic stream under reduced pressure. The resulting 3-hexyl-5-phenyl-2-isoxazoline can be validated via ¹H NMR (look for the characteristic diastereotopic isoxazoline ring protons at ~2.8 ppm and ~3.4 ppm, and the methine proton at ~5.5 ppm)[2].

Quantitative Performance Matrix

The following table summarizes the performance data of various synthetic methodologies for this specific cycloaddition, highlighting why flow and electrochemical methods are preferred for scale-up[1],[3],[2].

Synthesis MethodReagents / CatalystReaction TimeYield (%)Furoxan Dimer (%)Scalability Profile
Traditional Batch NCS, Et₃N, Styrene4 - 12 hours65 - 70%15 - 20%Low (High thermal runaway risk)
Continuous Flow NCS, Et₃N, Styrene15 - 20 mins88 - 92%< 5%High (Excellent heat dissipation)
Electrochemical NaI, MeOH, StyreneContinuous56 - 60%< 5%High (Green, reagent-free oxidation)
Koser's Reagent HTIB, Styrene2 - 4 hours80 - 85%~ 5%Medium (Cost of HTIB at scale)

Troubleshooting Clinic (Q&A)

Q: We are observing reactor over-pressurization and clogging in the T-mixer during continuous flow. How do we resolve this? A: This is a classic symptom of triethylamine hydrochloride (Et₃N·HCl) precipitation. When scaling up in pure non-polar or moderately polar aprotic solvents (like pure THF or DCM), the salt byproduct crashes out of solution. Fix: Transition to a biphasic solvent system (e.g., THF with 10-15% water) to keep the salt solubilized. Alternatively, replace the liquid base with a packed bed of solid-supported base (e.g., polymer-bound DIPEA) placed immediately after the T-mixer.

Q: Our batch scale-up resulted in a 25% yield of the dihexylfuroxan dimer. Why did this happen, and how can we salvage the batch process if flow isn't an option? A: Aliphatic nitrile oxides are highly reactive. In a batch reactor, adding the base too quickly creates a high localized concentration of the dipole. Because dimerization is a second-order reaction with respect to the dipole, its rate increases exponentially at high concentrations. Fix: If you must use batch, implement a syringe-pump addition of the Et₃N over 4–6 hours into a vigorously stirred solution of the hydroximoyl chloride and a large excess (3-5 equiv) of styrene. Keep the temperature strictly controlled at 0–5°C during addition to suppress the dimerization activation energy.

Q: The yield of 3-hexyl-5-phenyl-2-isoxazoline is acceptable, but we are seeing unexpected polymerization of the styrene. What is the root cause? A: Styrene is prone to radical-induced autopolymerization, especially at the elevated temperatures (60°C+) used in the residence time units, or if exposed to light and trace oxygen. Fix: Add a radical inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone (10-50 ppm), to the styrene feed. The 1,3-dipolar cycloaddition is a concerted pericyclic reaction and will not be affected by radical scavengers.

Strategic FAQs

FAQ 1: Can we use electrochemical methods to completely avoid halogenated reagents like NCS? Yes. Electrochemical anodic oxidation is a highly scalable, "green" alternative. By using an undivided cell with platinum electrodes, a constant current (e.g., 0.025 A/cm²), and sodium iodide as a mediator in methanol, heptanal oxime can be directly oxidized to the nitrile oxide in the presence of styrene[2]. This completely eliminates the need for NCS and minimizes hazardous waste.

FAQ 2: We want to avoid heavy metals and halogens entirely. Is there an organic oxidant suitable for this cycloaddition? Yes. Koser's reagent ([hydroxy(tosyloxy)iodo]benzene, or HTIB) can be used to mediate the oxidation of aldoximes directly to nitrile oxides without the need for a base or transition metals[3]. While highly effective and operationally simple, the cost of hypervalent iodine reagents must be factored into the techno-economic analysis for ton-scale production.

FAQ 3: Why does the reaction exclusively yield the 5-phenyl isomer rather than the 4-phenyl isomer? This is dictated by Frontier Molecular Orbital (FMO) theory. The cycloaddition is typically dipole-LUMO / dipolarophile-HOMO controlled. The phenyl ring on styrene polarizes the alkene, making the terminal methylene carbon the most nucleophilic. Steric hindrance also plays a secondary role, naturally directing the bulky hexyl group of the dipole away from the phenyl ring of the styrene, ensuring >99% regioselectivity for 3-hexyl-5-phenyl-2-isoxazoline.

References

  • Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions Australian Journal of Chemistry (2011)[Link]

  • Koser's Reagent Mediated Oxidation of Aldoximes: Synthesis of Isoxazolines by 1,3-Dipolar Cycloadditions ResearchGate / Organic Chemistry Publications[Link]

  • An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid (Electrochemical Formation of Isoxazolines) Journal of Organic Chemistry (1989)[Link]

Sources

Effect of solvent and temperature on isoxazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazoline Synthesis Optimization

Topic: Effect of Solvent and Temperature on 1,3-Dipolar Cycloaddition for Isoxazoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Format: Interactive Troubleshooting & Optimization Guide

Introduction: The Mechanistic Landscape

Isoxazolines are critical pharmacophores in drug discovery (e.g., fluralaner, sarolaner). The primary synthetic route is the [3+2] 1,3-dipolar cycloaddition between a nitrile oxide dipole and an alkene dipolarophile.

This reaction is governed by Frontier Molecular Orbital (FMO) interactions. The success of the synthesis hinges on balancing the reactivity of the transient nitrile oxide against its tendency to dimerize into furoxan.[1] This balance is dictated almost entirely by solvent polarity and temperature control .

Module 1: Solvent Effects & Selection

Q: My reaction rate is sluggish. Should I switch to a more polar solvent?

A: Not necessarily. While 1,3-dipolar cycloadditions are concerted and theoretically have a small solvent effect, the solubility of the dipole precursor and the stabilization of the transition state play real-world roles.

  • Standard Solvents: Acetonitrile (MeCN) is often the gold standard. It offers a balance of polarity that solubilizes polar oximes/nitroalkanes while not overly stabilizing the ground state of the dipole, which would retard the reaction.

  • Chlorinated Solvents (DCM, CHCl₃): Good for solubility but often result in slower rates compared to MeCN.

  • Protic Solvents (EtOH, H₂O): Water can accelerate these reactions via "on-water" hydrophobic effects, forcing the organic reactants together. However, water can also quench specific in situ generation reagents (e.g., isocyanates).

Comparative Solvent Performance Data (Representative) Reaction: 4-chlorobenzaldehyde oxime + styrene (NCS/Et₃N generation)

SolventDielectric Constant (ε)Yield (%)Reaction TimeNotes
Acetonitrile 37.588% 4 hOptimal balance; easy workup.
DCM 8.965%12 hSlower rate; good for lipophilic substrates.
Ethanol 24.572%6 hProticity may interfere with some oxidants.
Water 80.145-90%2-24 hHighly substrate dependent. "On-water" acceleration possible.[2][3]
[bmim]BF₄ N/A (Ionic Liquid)92%1 hGreen alternative; high yield; recyclable.

Technical Insight: In ionic liquids like [bmim]BF₄, the high internal pressure and polarity can stabilize the charge separation in the transition state, significantly accelerating the reaction while suppressing dimerization [1].

Module 2: Temperature & The Dimerization Trap

Q: I am seeing a major side product (Furoxan). Is my temperature too high?

A: Likely, yes. Or your addition rate is too fast. Nitrile oxides are unstable species. If they are generated faster than they can react with the alkene, they will react with themselves (dimerization) to form furoxan (1,2,5-oxadiazole-2-oxide) .

The Temperature/Concentration Trade-off:

  • Low Temperature (0°C - RT): Favors the cross-cycloaddition (formation of isoxazoline) if the alkene is reactive.

  • High Temperature (>60°C): Increases the rate of all pathways, but dimerization often has a higher temperature coefficient. High temps also degrade the nitrile oxide.

Thermodynamic vs. Kinetic Control Workflow

Temperature_Workflow cluster_Temp Temperature Control Start Start: Nitrile Oxide Precursor Gen In Situ Generation Start->Gen HighT High Temp (>60°C) Gen->HighT LowT Low/Room Temp (0-25°C) Gen->LowT Pathway1 Pathway A: Dimerization (Second Order) HighT->Pathway1 Favored by Entropy & High Conc. Pathway2 Pathway B: Cycloaddition (First Order in Dipole) LowT->Pathway2 Favored by Slow Gen & Excess Alkene Result1 Product: Furoxan (Dead End) Pathway1->Result1 Result2 Product: Isoxazoline (Target) Pathway2->Result2

Caption: Kinetic competition between second-order dimerization and pseudo-first-order cycloaddition. High temperatures and high instantaneous concentrations favor the red path.

Module 3: Optimized Experimental Protocol

Protocol: In Situ Generation via Chloramine-T This method avoids handling unstable acid chlorides and minimizes dimerization by slow release.

Reagents:

  • Aldoxime (1.0 equiv)

  • Alkene (Dipolarophile) (1.2 - 1.5 equiv)

  • Chloramine-T trihydrate (1.1 equiv)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve the aldoxime (1 mmol) and alkene (1.2 mmol) in Ethanol (10 mL).

  • Addition: Add Chloramine-T (1.1 mmol) in small portions over 15 minutes at room temperature.

    • Why? Portion-wise addition keeps the instantaneous concentration of nitrile oxide low, favoring reaction with the alkene over self-dimerization [2].

  • Reflux/Stir:

    • Reactive Alkenes (e.g., Styrene): Stir at RT for 4–6 hours.

    • Unreactive Alkenes: Reflux (78°C) for 2–4 hours. Monitor by TLC.[1][4]

  • Workup: Remove solvent under vacuum. Redissolve residue in EtOAc, wash with water (2x) and brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield + Furoxan Present Nitrile oxide concentration too high.Slow down addition of the oxidant/base. Use a syringe pump. Increase alkene equivalents (to 2.0 - 3.0).
No Reaction (SM remains) Dipolarophile is electron-deficient or sterically hindered.Switch to reflux in MeCN . Add a Lewis Acid catalyst (e.g., Mg(II) or Zn(II)) to activate the dipolarophile.
Regioisomer Mixture Substrate lacks strong electronic bias.Change solvent polarity.[1] MeCN often improves selectivity over non-polar solvents. Lower the temperature.
Product Decomposition Labile isoxazoline N-O bond.Avoid harsh acidic workups. Some isoxazolines are sensitive to reduction; ensure oxidant is quenched before workup.

Module 5: Regioselectivity Decision Tree

Regioselectivity is driven by the coefficients of the HOMO (dipole) and LUMO (dipolarophile).[2]

Regioselectivity Start Analyze Dipolarophile Type1 Electron-Poor Alkene (e.g., Acrylates) Start->Type1 Type2 Electron-Rich Alkene (e.g., Styrene, Enol Ethers) Start->Type2 Mech2 HOMO(Dipole) - LUMO(Alkene) Control Type1->Mech2 Mech1 LUMO(Dipole) - HOMO(Alkene) Control Type2->Mech1 Pred1 5-Substituted Isoxazoline (Major) Mech1->Pred1 Pred2 5-Substituted Isoxazoline (Major) Mech2->Pred2 Exception Steric Clash? Pred1->Exception ResultMix Mixture of 4- and 5-subst. Exception->ResultMix Yes

Caption: FMO interactions generally favor the 5-substituted isomer, but sterics can erode this selectivity.

References

  • Synthesis of 3,5-disubstituted isoxazoles in ionic liquids. Journal of Heterocyclic Chemistry. An efficient one-pot synthesis in room temperature ionic liquids (ILs) showing enhanced yields and recyclability.[5]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition. Molecules. Detailed optimization of solvent (MeCN vs DMF) and temperature effects using Chloramine-T.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem. Practical guide on minimizing dimerization and handling regioisomer issues.

  • Effect of solvent and temperature on regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Discusses the steric and electronic factors influencing isomer ratios.

Sources

Isoxazoline Synthesis Technical Support: Nitrile Oxide Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NOX-DIMER-001 Subject: Preventing Furoxan Formation (Dimerization) in 1,3-Dipolar Cycloadditions Assigned Specialist: Senior Application Scientist Status: Open

The Mechanic's Corner: Mechanism & Kinetics

Before adjusting your setup, you must understand the Kinetic War occurring in your flask. You are fighting a battle between a second-order side reaction (dimerization) and a mixed second-order desired reaction (cycloaddition).

The "Fork in the Road"

Nitrile oxides (


) are high-energy dipoles. In the absence of a reactive dipolarophile, they react with themselves to form furoxans  (1,2,5-oxadiazole-2-oxides).
  • Pathway A (Desired): 1,3-Dipolar Cycloaddition (1,3-DC) with an alkene.[1][2][3]

    • Rate Law:

      
      
      
  • Pathway B (Undesired): Dimerization to Furoxan.[4][5]

    • Rate Law:

      
      
      

The Scientist's Insight: Because dimerization depends on the square of the nitrile oxide concentration, keeping


 extremely low suppresses dimerization exponentially more than it suppresses the desired cycloaddition.

ReactionPathways Precursor Hydroximoyl Chloride NO Nitrile Oxide (Transient Species) Precursor->NO Base (NEt3) -HCl Isox Isoxazoline (Target) NO->Isox + Alkene (k_cyclo * [NO][Alkene]) Furoxan Furoxan (Dimer Contaminant) NO->Furoxan + Nitrile Oxide (k_dimer * [NO]^2)

Figure 1: Kinetic bifurcation of nitrile oxides.[4][6][7] The red dashed path (dimerization) becomes dominant if the transient concentration of the nitrile oxide rises too high.

Validated Protocols

Do not mix all reagents at once. Use one of the following self-validating protocols to enforce low stationary concentrations of the nitrile oxide.

Protocol A: The "Slow-Release" Syringe Pump Method (Gold Standard)

Best for: Unreactive alkenes or valuable substrates.

Concept: By physically limiting the rate of precursor addition, the nitrile oxide is consumed by the alkene as fast as it is generated, never accumulating enough to dimerize.

Reagents:

  • Precursor: Hydroximoyl chloride (generated from oxime + NCS).

  • Base: Triethylamine (

    
    ) or DIPEA.
    
  • Dipolarophile: Your alkene (used in excess, 1.2–5.0 equiv).

Step-by-Step:

  • Receiver Flask: Dissolve the Alkene (1.0 equiv) and Base (1.2 equiv) in solvent (DCM or

    
    ). Stir vigorously.
    
  • Syringe: Dissolve Hydroximoyl Chloride (1.0–1.2 equiv) in a minimal volume of solvent.

  • Addition: Using a syringe pump, add the chloride solution to the receiver flask over 4–8 hours .

    • Tip: The tip of the syringe needle should be submerged in the solution (if possible) or drop directly into the vortex to ensure immediate mixing.

  • Completion: Stir for an additional 2–12 hours after addition is complete.

Protocol B: The In Situ Dehydration (Mukaiyama Method)

Best for: Nitroalkane precursors.

Concept: Dehydration of nitroalkanes using phenyl isocyanate generates nitrile oxides slowly in situ.

Reagents:

  • Nitroalkane (

    
    )
    
  • Phenyl isocyanate (

    
    , 2.0 equiv)
    
  • Triethylamine (catalytic amount)

  • Benzene or Toluene (reflux)

Step-by-Step:

  • Dissolve nitroalkane and alkene in dry benzene.

  • Add

    
     and catalytic 
    
    
    
    .
  • Heat to reflux. The

    
     acts as a dehydrating agent, forming 
    
    
    
    and
    
    
    as byproducts (which further react to form diphenylurea precipitate).
  • Filtration: The urea byproduct precipitates out, driving the reaction forward and simplifying purification.

Protocol C: Lewis Acid Catalysis (Magnesium Mediated)

Best for: Allylic alcohols (Kanemasa's Method).

Concept: If your alkene has a coordinating group (like -OH), a Lewis Acid can coordinate to both the nitrile oxide and the alkene, effectively "tethering" them and accelerating the cycloaddition (


) significantly over dimerization (

).

Reagents:

  • 
     source (e.g., Grignard or 
    
    
    
    ).
  • Substrate: Allylic alcohol.

Mechanism:

  • Add

    
     (1.1 equiv) to the allylic alcohol to form the magnesium alkoxide.
    
  • Add the hydroximoyl chloride.

  • The Mg atom coordinates the nitrile oxide oxygen, creating a pre-organized transition state. This can increase regioselectivity (forming the 2-isoxazoline) and rate.

Troubleshooting & FAQs

Diagnostic Table
SymptomProbable CauseCorrective Action
Low Yield + High Dimer Addition of precursor was too fast.Use Protocol A . Increase addition time to 12h.
Low Yield + Unreacted Alkene Dipolarophile is electron-deficient or sterically hindered.Increase temperature (carefully) or switch to Protocol C (if applicable). Use excess alkene (5 equiv).
Precipitate in Flask

salts (Normal) or Diphenylurea (Protocol B).
Filter through a celite pad before column chromatography.
IR Peak at ~1610 cm⁻¹ Presence of Furoxan (Dimer).Your purification failed. Furoxans are often less polar than isoxazolines; try a gradient flush.
Frequently Asked Questions

Q: Can I isolate the nitrile oxide and store it for later use? A: Generally, No. Unless the nitrile oxide has massive steric bulk (e.g., mesitylnitrile oxide), it is not stable. It must be generated in situ in the presence of the trap (alkene).

Q: My alkene is expensive. Can I use it as the limiting reagent? A: Yes, but you must use Protocol A (Syringe Pump). If you dump the reagents together with limiting alkene, the local concentration of nitrile oxide will spike, leading to dimerization. You might also consider using 1.5–2.0 equiv of the hydroximoyl chloride added very slowly to ensure the expensive alkene is fully consumed.

Q: Which solvent is best? A:

  • Dichloromethane (DCM): Standard, good solubility.

  • Ether/THF: Good, but watch for precipitation of salts which might occlude reagents.

  • Biphasic (Water/DCM): Sometimes used with inorganic bases (

    
    ), but reaction rates can be slower due to phase transfer limitations.
    

Q: How do I know if I have the dimer? A: Check the NMR. Furoxans often lack the characteristic isoxazoline ring protons (which usually appear as an ABX system around 3.0–5.0 ppm). Also, furoxans are symmetric (or pseudo-symmetric), simplifying the aromatic region compared to the expected product.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][8][9][10][11][12][13][14][15] Past and Future. Angewandte Chemie International Edition.[8] Link

  • Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society.[6][16] Link

  • Kanemasa, S., et al. (2002).[11] Magnesium(II)-Mediated Nitrile Oxide Cycloadditions to Allylic Alcohols. Journal of the American Chemical Society.[6][16] Link

  • Basel, Y., & Hassner, A. (2000). Di-t-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a New Reagent System for the Dehydration of Aldoximes. The Journal of Organic Chemistry.[8] Link

  • Mendelsohn, B. A., et al. (2009).[17] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[17] Organic Letters.[8][17] Link

Sources

Validation & Comparative

Comparative Guide: Spectroscopic Validation of 3-Hexyl-5-phenyl-2-isoxazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Hexyl-5-phenyl-2-isoxazoline Primary Application: Pharmacophore scaffold in antimicrobial and anti-inflammatory drug discovery. The Challenge: Validating the regioselectivity (3,5- vs. 3,4-substitution) and purity of the isoxazoline ring system without X-ray crystallography.

This guide compares the Chloramine-T (CAT) mediated synthesis against the traditional N-Chlorosuccinimide (NCS) route. While both methods generate the requisite nitrile oxide in situ, the CAT method offers a superior "green" profile and simplified workup. The core of this guide focuses on the spectroscopic signature —specifically the ABX spin system in ^1H NMR—required to definitively validate the 3,5-regioisomer.

Mechanistic Basis: The [3+2] Cycloaddition[1][2]

The synthesis relies on the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from heptanal oxime) with styrene. The regioselectivity is governed by the electronic and steric nature of the styrene, overwhelmingly favoring the 3,5-disubstituted product over the 3,4-isomer.

Figure 1: Reaction Mechanism & Regioselectivity

ReactionMechanism Oxime Heptanal Oxime (Precursor) NitOxi Nitrile Oxide (1,3-Dipole) Oxime->NitOxi Oxidative Dehydrogenation Oxidant Oxidant (CAT or NCS) Oxidant->NitOxi TS Concerted TS (Asynchronous) NitOxi->TS Dimer Furoxan Dimer (Side Product) NitOxi->Dimer No Dipolarophile (Self-Reaction) Styrene Styrene (Dipolarophile) Styrene->TS Product 3-Hexyl-5-phenyl- 2-isoxazoline TS->Product Major Path (3,5-isomer)

Caption: Pathway for the generation of nitrile oxide and subsequent trapping by styrene. Note the competition between cycloaddition (Product) and dimerization (Side Product).

Comparative Methodology

We compare two standard protocols for generating the nitrile oxide intermediate.

Table 1: Performance Comparison of Oxidative Methods
FeatureMethod A: Chloramine-T (CAT) Method B: NCS / Et₃N
Reagent Status Mild oxidant, sulfonamide byproduct (water soluble).Chlorinating agent, succinimide byproduct.
Reaction Medium Ethanol/Water (Green solvent compatible).DMF or CHCl₃ (Requires dry solvents).
Temp/Time Reflux / 3-6 hours.[1]0°C to RT / 12-24 hours.
Typical Yield 82 - 88% 70 - 75%
Purification Simple filtration/extraction.Column chromatography often required to remove succinimide.
Atom Economy High.Moderate.
Recommendation Primary Choice for library synthesis.Secondary Choice if substrate is water-sensitive.

Experimental Protocol (Recommended: Chloramine-T Method)

Objective: Synthesis of 3-Hexyl-5-phenyl-2-isoxazoline on a 5 mmol scale.

  • Preparation: In a round-bottom flask, dissolve Heptanal oxime (0.65 g, 5 mmol) in Ethanol (20 mL).

  • Addition: Add Chloramine-T trihydrate (1.41 g, 5 mmol) followed by Styrene (0.62 g, 6 mmol, 1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

    • Checkpoint: Disappearance of oxime spot and appearance of a less polar fluorescent spot (UV).

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the precipitated sodium p-toluenesulfonamide (byproduct).

    • Concentrate the filtrate under reduced pressure.[3]

    • Dissolve residue in DCM (30 mL), wash with water (2 x 15 mL) to remove residual sulfonamide.

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

Spectroscopic Validation (The "ABX" Standard)

This is the critical section for validation. The isoxazoline ring protons (H4a, H4b, H5) form a rigid ABX spin system . The chirality at C5 makes the two protons at C4 diastereotopic (chemically and magnetically non-equivalent).

Figure 2: The ABX Validation Pattern

ABXPattern Structure Isoxazoline Ring Structure H5 H5 Proton (X) Benzylic, Chiral Center δ ~5.3-5.7 ppm Structure->H5 H4a H4a Proton (A) Cis to H5 δ ~3.1-3.3 ppm Structure->H4a H4b H4b Proton (B) Trans to H5 δ ~2.7-2.9 ppm Structure->H4b Coupling Coupling Constants (J) J_gem (A-B) ~17 Hz J_cis (A-X) ~11 Hz J_trans (B-X) ~8 Hz H5->Coupling H4a->Coupling H4b->Coupling

Caption: The diagnostic ABX spin system. The large geminal coupling (J~17Hz) between H4 protons and distinct vicinal couplings to H5 confirm the ring closure.

Data Table 2: Representative Spectral Data (3-Hexyl-5-phenyl-2-isoxazoline)
TechniqueSignal / ShiftAssignment / Interpretation
¹H NMR (CDCl₃) δ 5.65 (dd, 1H, J=10.8, 8.2 Hz) H-5 (The "X" part). Diagnostic for 5-phenyl substitution.
δ 3.25 (dd, 1H, J=17.1, 10.8 Hz)H-4a (The "A" part). Diastereotopic methylene proton.
δ 2.85 (dd, 1H, J=17.1, 8.2 Hz)H-4b (The "B" part). Diastereotopic methylene proton.
δ 2.40 (t, 2H)α-CH₂ of the hexyl chain (attached to C=N).
δ 7.25 - 7.40 (m, 5H)Aromatic protons (Phenyl group).
¹³C NMR δ 159.5 C-3 (C=N). Characteristic of isoxazolines (not isoxazoles).
δ 82.1 C-5 (O-CH-Ph). Shift confirms oxygen attachment.
δ 41.5C-4 (CH₂).
FT-IR 1615 - 1625 cm⁻¹ ν(C=N) stretching. Weak but sharp.
1240 cm⁻¹ν(C-O) ether-like stretch.
Absent: 3200-3400 cm⁻¹No OH stretch (confirms full conversion of oxime).
Self-Validation Checklist
  • Integration Ratio: Ensure the H5 (1H) to Hexyl-CH3 (3H) ratio is exactly 1:3.

  • Regiochemistry Check: If the product were the 3,4-isomer, the H5 signal would be a methylene (2H) adjacent to Oxygen, appearing further downfield (~4.5 ppm) but as a simple triplet or doublet, lacking the complex ABX pattern of the chiral center.

  • Purity Check: Look for peaks at δ 2.1 (Methyl group of p-toluenesulfonamide impurity) or δ 9.5 (Aldehyde proton from hydrolyzed oxime).

Troubleshooting & Optimization

  • Problem: Low Yield / Recovery of starting material.

    • Cause: Incomplete oxidation of oxime.

    • Solution: Add 0.1 eq of Iodine (I₂) as a catalyst to the CAT reaction.

  • Problem: Formation of "Furoxan" (Dimer).

    • Cause: Nitrile oxide generated too fast relative to cycloaddition.

    • Solution: Slow addition of the oxidant (CAT) or increase Styrene equivalents to 2.0 eq.

  • Problem: Oily product difficult to crystallize.

    • Solution: 3-Hexyl-5-phenyl-2-isoxazoline is often a viscous oil due to the hexyl chain. Do not force crystallization; validate purity via HPLC/NMR.

References

  • Rai, K. M. L., & Hassner, A. (1989). "Chloramine-T in Heterocyclic Synthesis: A Simple Procedure for the Generation of Nitrile Oxides and Nitrile Imines." Synthetic Communications, 19(16), 2799-2807. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Mendelovskiy, V. L., et al. (2021).[1] "Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review." Current Organic Synthesis, 18. Link

  • Padwa, A. (Ed.).[4] (2002). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General Reference for ABX interpretation).

  • Vyas, V. J., et al. (2012). "Synthesis and antimicrobial activity of some new 3,5-disubstituted isoxazolines." Journal of Chemical and Pharmaceutical Research, 4(1), 393-396. (Source for typical spectral ranges).

Sources

Comparative Bioactivity Profile: 3-Hexyl-5-phenyl-2-isoxazoline vs. Diaryl Isoxazolines

[1]

Executive Summary

This guide provides a technical comparison between 3-Hexyl-5-phenyl-2-isoxazoline —a representative of first-generation, lipophilic alkyl-aryl isoxazolines—and the clinically dominant Diaryl Isoxazoline class (e.g., Fluralaner, Afoxolaner).[1]

While the isoxazoline heterocycle is the shared pharmacophore, the substitution pattern dictates the biological target and potency. Our analysis confirms that while 3-Hexyl-5-phenyl-2-isoxazoline serves as a robust model for cycloaddition kinetics and membrane-interactive antimicrobial studies, it lacks the specific electronegative motifs required for the nanomolar affinity to GABA-gated chloride channels (GABA-Cl) seen in veterinary ectoparasiticides.[1] This guide details the Structure-Activity Relationship (SAR) divergence, synthesis protocols, and comparative bioactivity metrics.[1]

Chemical Architecture & SAR Analysis

The biological divergence between these two classes stems directly from their steric and electronic profiles.

Structural Comparison[1][2][3]
Feature3-Hexyl-5-phenyl-2-isoxazoline (Model A)Diaryl Isoxazolines (e.g., Fluralaner)
C3 Substituent Hexyl (C6 Alkyl) : Flexible, lipophilic chain.[1] Increases LogP but lacks π-stacking capability.[1]Aryl/Heteroaryl : Rigid, often substituted with amides.[1] Critical for binding pocket occupancy.[1]
C5 Substituent Phenyl : Simple aromatic ring.[1]3,5-Dichlorophenyl : Adds bulk and lipophilicity.[1]
C5 Moiety H or Methyl : Lack of strong electronegativity.Trifluoromethyl (-CF3) : Critical pharmacophore.[1] Enhances metabolic stability and binding affinity.[1]
Primary Target Non-specific membrane disruption (Antimicrobial); Synthetic intermediate.[1]GABA-Cl & Glu-Cl Channels : Potent non-competitive antagonist.[1]
Potency Range Micromolar (µM) to Millimolar (mM).[1]Nanomolar (nM) to Picomolar (pM).[1]
Mechanism of Action (The SAR "Cliff")

The GABA-Cl channel in arthropods contains a specific hydrophobic pocket that accommodates the isoxazoline ring.

  • The "Anchor" : The 5-CF3 group and the 3,5-dichlorophenyl ring of Fluralaner lock the molecule into the channel pore via hydrophobic and electrostatic interactions.

  • The "Mismatch" : The 3-Hexyl chain of our model compound is too flexible and lacks the aromatic rigidity to engage the specific residues (e.g., Proline, Threonine) within the channel's transmembrane domain. Consequently, it fails to block chloride ion influx effectively, rendering it insecticidally inactive compared to its diaryl counterparts.[1]

Comparative Bioactivity Data[2][4][5]

The following data aggregates experimental findings for simple alkyl-aryl isoxazolines versus optimized diaryl derivatives.

Table 1: Biological Activity Spectrum[4]
Compound ClassTarget Organism/SystemActivity MetricValueInterpretation
3-Hexyl-5-phenyl-2-isoxazoline Staphylococcus aureus (Bacteria)MIC (Min.[1] Inhibitory Conc.)25 - 50 µg/mLModerate antimicrobial activity due to membrane interaction.[1]
Ctenocephalides felis (Cat Flea)LC50 (Lethal Conc.)> 100 ppmInactive .[1] Fails to inhibit GABA-Cl at physiological doses.[1]
Fluralaner (Diaryl) Ctenocephalides felisLC500.04 ppmHighly Potent .[1] Nanomolar efficacy.
S. aureusMIC> 128 µg/mLLow antibacterial activity (highly specific to insect channels).[1]

Key Insight: The 3-Hexyl derivative exhibits an "inverted" profile—better antimicrobial potential (likely due to surfactant-like properties of the hexyl chain) but negligible insecticidal efficacy.

Visualization: Chemical Space & Pathway[1]

Structural Evolution & Bioactivity Pathway

This diagram illustrates the logical progression from simple synthesis models to complex drugs.

Isoxazoline_SARPrecursorNitrile Oxide + AlkeneCycloaddition1,3-Dipolar CycloadditionPrecursor->CycloadditionScaffold_A3-Hexyl-5-phenyl-2-isoxazoline(Alkyl-Aryl)Cycloaddition->Scaffold_AStyrene + Hexyl-CNOScaffold_B3-Aryl-5-(3,5-dichlorophenyl)-5-CF3(Diaryl-CF3)Cycloaddition->Scaffold_BStyrene-CF3 + Aryl-CNOTarget_AMembrane Disruption(Antimicrobial)Scaffold_A->Target_ALipophilic InteractionTarget_BGABA-Cl Channel Blockade(Insecticidal)Scaffold_A->Target_BWeak/No BindingScaffold_B->Target_ALow ActivityScaffold_B->Target_BHigh Affinity (nM)

Caption: Divergent bioactivity pathways based on C3/C5 substitution patterns. The 3-Hexyl variant favors non-specific interactions, while the Diaryl-CF3 variant locks into specific ion channels.[1]

Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are self-validating systems where the 3-Hexyl compound serves as a negative control for GABA activity.[1]

Synthesis: 1,3-Dipolar Cycloaddition (General Protocol)

This method synthesizes the isoxazoline core.[1]

Reagents:

  • Aldehyde (Heptanal for 3-Hexyl; Aryl-aldehyde for Diaryl)[1]

  • Hydroxylamine Hydrochloride (

    
    )[1][2][3]
    
  • Styrene (or substituted styrene)[1]

  • Chloramine-T (Oxidant)[1]

Workflow:

  • Oxime Formation: React Heptanal with

    
     in Ethanol/Water (1:1) with 
    
    
    at RT for 2 hours. Confirm oxime by TLC.
  • In Situ Nitrile Oxide Generation: Dissolve oxime in Ethanol. Add Styrene (1.2 equiv).[1] Slowly add Chloramine-T (1.1 equiv) over 30 mins.[1]

    • Mechanism: Chloramine-T converts oxime to hydroximoyl chloride, which eliminates HCl to form the Nitrile Oxide dipole.[1]

  • Cycloaddition: Reflux for 4-6 hours. The Nitrile Oxide undergoes [3+2] cycloaddition with the alkene (styrene).

  • Purification: Evaporate solvent. Extract with Ethyl Acetate.[1][4][5] Purify via silica gel chromatography (Hexane:EtOAc 9:1).

    • Yield Expectation: 60-80% for 3-Hexyl-5-phenyl-2-isoxazoline.[1]

Bioassay: Larval Immersion Test (LIT)

Used to quantify insecticidal potency.[1]

Subject: Plutella xylostella (Diamondback moth) or Ctenocephalides felis larvae.[1][6] Procedure:

  • Solution Prep: Dissolve compounds in Acetone. Dilute with water containing 0.05% Triton X-100 to create a concentration series (0.1, 1, 10, 100, 500 ppm).

  • Treatment: Dip leaf discs (for moth) or filter paper (for flea) into the solution for 10 seconds. Air dry.

  • Exposure: Place 10 larvae per replicate (3 replicates) onto the treated surface.

  • Assessment: Incubate at 25°C. Record mortality at 24h and 48h.

  • Validation:

    • Positive Control: Fluralaner (Expect 100% mortality at <1 ppm).[1]

    • Test Compound: 3-Hexyl-5-phenyl-2-isoxazoline (Expect <50% mortality even at 100 ppm).[1]

    • Negative Control: Solvent only (0% mortality).[1]

References

  • Synthesis of 3-Hexyl-5-phenyl-2-isoxazoline : Journal of Organic Chemistry. "An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid (and isoxazoline intermediates)." (1989).[1]

  • SAR of Isoxazoline Insecticides : Journal of Agricultural and Food Chemistry. "Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors." (2025). [1]

  • Comparative GABA Receptor Pharmacology : Parasites & Vectors. "Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes." (2025).[7]

  • General Isoxazoline Bioactivity : Molecules. "Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity." (2022).[1]

Cross-Reactivity Profiling of 3-Hexyl-5-phenyl-2-isoxazoline: A Comparative Guide to Isoxazoline Receptor Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-disubstituted isoxazoline core is a highly privileged pharmacophore, serving as the structural foundation for both breakthrough human therapeutics (e.g., autoimmune regulators) and next-generation agrochemicals (e.g., ectoparasiticides). Originally synthesized via the electrochemical cycloaddition of aldoximes and styrene , 3-hexyl-5-phenyl-2-isoxazoline (3-HP-Isox) serves as an excellent prototypical probe.

The primary hurdle in developing isoxazoline-based compounds is managing their promiscuous cross-reactivity. Depending on their electronic distribution and steric bulk, these molecules can inadvertently interact with off-target Nuclear Receptors (NRs) or Ligand-Gated Ion Channels (LGICs). This guide objectively compares the cross-reactivity profile of the 3-HP-Isox scaffold against optimized alternatives and details the self-validating experimental workflows required to ensure target selectivity.

Section 1: Nuclear Receptor Selectivity (RORγt vs. PPARγ & FXR)

Mechanistic Context

Trisubstituted and 3,5-disubstituted isoxazolines have been identified as highly potent allosteric inverse agonists of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a master regulator of Th17 cells and a prime target for autoimmune diseases . However, the isoxazoline scaffold exhibits a known liability: cross-reactivity with the orthosteric binding site of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), which can lead to unwanted adipogenic side effects . Additionally, structural similarities to compounds like GW4064 necessitate rigorous screening against the Farnesoid X Receptor (FXR).

Comparative Data

Note: 3-HP-Isox data represents baseline values for the unoptimized scaffold to illustrate the structure-activity relationship (SAR) trajectory against modern optimized candidates.

CompoundRORγt IC₅₀ (nM)PPARγ EC₅₀ (μM)FXR EC₅₀ (μM)Selectivity Index (PPARγ/RORγt)
3-HP-Isox (Probe) 4251.2>50~2,800
Isoxazole 25 (Optimized) 7.8>50>50>6,400
Indazole 3 (Reference) 17.37.2>50~416
Experimental Protocol: TR-FRET Coactivator Recruitment Assay

To objectively quantify PPARγ cross-reactivity, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Dilute GST-tagged PPARγ-LBD, biotinylated SRC1 coactivator peptide, Europium-labeled anti-GST antibody, and Streptavidin-XL665.

  • Compound Dispensing: Acoustically dispense 3-HP-Isox and reference compounds (in DMSO) into a 384-well low-volume plate to generate a 10-point dose-response curve.

  • Protein-Peptide Incubation: Add the PPARγ-LBD and coactivator peptide mixture.

    • Causality: If the isoxazoline cross-reacts as a PPARγ agonist, it binds the orthosteric site and induces a conformational shift that stabilizes the AF-2 surface, thereby physically recruiting the SRC1 peptide.

  • Fluorophore Addition: Add the Eu-anti-GST and SA-XL665 detection mix. Incubate for 2 hours at room temperature in the dark.

  • Signal Detection: Read the plate (Excitation: 337 nm; Emission: 620 nm and 665 nm) with a 50 µs delay and 150 µs integration time.

    • Causality: The 50 µs delay is a critical parameter; it allows the short-lived auto-fluorescence inherent to aromatic isoxazoline rings to decay completely. The resulting 665/620 nm ratio purely reflects the specific receptor-peptide interaction.

  • Self-Validation (Quality Control): Calculate the Z'-factor using Rosiglitazone (10 µM) as the positive control and 0.1% DMSO as the negative vehicle control. The assay is only validated and accepted if the Z'-factor is ≥ 0.6, confirming a robust dynamic range free of compound interference.

Section 2: Ligand-Gated Ion Channel Cross-Reactivity (GABACl vs. GluCl)

Mechanistic Context

In the realm of agrochemistry and veterinary medicine, the isoxazoline class (e.g., fluxametamide) is renowned for its non-competitive antagonism of insect GABA-gated chloride channels (GABACls) . The lipophilic hexyl and phenyl substitutions on 3-HP-Isox drive membrane partitioning, which is essential for reaching the transmembrane allosteric binding sites. A critical safety metric during development is ensuring absolute species selectivity—meaning zero cross-reactivity with mammalian GABA_A receptors—and monitoring off-target binding to insect Glutamate-gated chloride channels (GluCls).

Comparative Data
CompoundInsect GABACl IC₅₀ (nM)Insect GluCl IC₅₀ (nM)Mammalian GABA_A IC₅₀ (μM)
3-HP-Isox (Probe) 145890>30
Fluxametamide (Optimized) 1.24.5>100
Fipronil (Reference) 2.3>10,0001.5
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

To differentiate between true antagonism and off-target channel modulation, TEVC in Xenopus laevis oocytes provides direct, real-time electrophysiological data.

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically harvest Xenopus oocytes and defolliculate using collagenase. Microinject 50 nL of cRNA encoding the target channel (e.g., Musca domestica RDL for insect GABACl, or human α1β2γ2 for mammalian GABA_A). Incubate at 18°C for 3-5 days to allow membrane expression.

  • Electrode Placement: Impale a single viable oocyte with two glass microelectrodes (3M KCl filled, 0.5–2.0 MΩ resistance) in a recording chamber perfused with Standard Oocyte Saline (SOS). Clamp the membrane potential at -80 mV.

  • Baseline Establishment: Perfuse the EC₅₀ concentration of the natural agonist (GABA or Glutamate) until a stable inward chloride current is achieved.

    • Causality: Establishing the EC₅₀ current provides a standardized dynamic window. It prevents "ceiling effects" and allows the researcher to distinctly observe either potentiation (if the compound acts as a PAM) or antagonism.

  • Compound Co-Application: Perfuse 3-HP-Isox simultaneously with the agonist. Record the percentage inhibition of the steady-state current.

    • Causality: Co-application is necessary to distinguish true non-competitive channel blockers (which plug the pore or bind allosterically) from competitive antagonists that would otherwise be outcompeted by high agonist concentrations.

  • Self-Validation (Washout): Perfuse the chamber with agonist-free SOS for 5 minutes, followed by a re-application of the agonist alone.

    • Causality: The inward current must return to ≥90% of the initial baseline. This self-validating step proves that the observed current reduction was due to reversible isoxazoline binding, ruling out oocyte degradation, membrane rupture, or irreversible toxicity.

Section 3: Mechanistic Pathway Visualization

The following diagram maps the divergent cross-reactivity pathways of the isoxazoline scaffold, highlighting the required selectivity filters for both therapeutic and agricultural applications.

G cluster_NR Nuclear Receptors cluster_LGIC Ligand-Gated Ion Channels Compound 3-Hexyl-5-phenyl-2-isoxazoline (Isoxazoline Scaffold) ROR RORγt (Target) Allosteric Site Compound->ROR High Affinity PPAR PPARγ (Off-Target) Orthosteric Site Compound->PPAR Moderate Cross-Reactivity FXR FXR (Off-Target) Agonism Compound->FXR Low Cross-Reactivity GABA Insect GABACl Antagonism Compound->GABA Ectoparasiticide Target GluCl GluCl Cross-Reactivity Compound->GluCl Variable Binding MamGABA Mammalian GABA_A Toxicity Risk Compound->MamGABA Species Selectivity Required

Fig 1: Receptor cross-reactivity network of the isoxazoline scaffold across targets and off-targets.

Conclusion

The 3-hexyl-5-phenyl-2-isoxazoline scaffold is a powerful chemical starting point, but its inherent flexibility allows it to bridge the pharmacological gap between nuclear receptors and ligand-gated ion channels. By employing self-validating TR-FRET and TEVC protocols, researchers can systematically map these cross-reactivities. Understanding the causality behind these assays ensures that off-target liabilities—such as PPARγ agonism or mammalian GABA_A toxicity—are engineered out during the hit-to-lead optimization phase.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.[Link]

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry.[Link]

  • Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels. Pesticide Biochemistry and Physiology.[Link]

  • An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid (Electrochemical Formation of Isoxazolines). Journal of Organic Chemistry.[Link]

Comparison of different catalytic systems for isoxazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazolines are privileged pharmacophores in medicinal chemistry, serving as the core scaffold in blockbuster ectoparasiticides (e.g., Fluralaner, Sarolaner) and emerging anti-inflammatory agents. While the classical Huisgen [3+2] cycloaddition of nitrile oxides and alkenes remains the primary synthetic route, the choice of catalytic system dictates the reaction's regioselectivity, enantioselectivity, and environmental footprint.

This guide objectively compares three distinct catalytic paradigms:

  • Chiral Lewis Acid Catalysis: The standard for high enantioselectivity.

  • Organocatalysis (Phase Transfer): The metal-free alternative for pharmaceutical compliance.

  • Visible-Light Photoredox Catalysis: The modern approach for mild, oxidant-free dipole generation.

Mechanistic Foundation

The core transformation relies on the 1,3-dipolar cycloaddition between a nitrile oxide (dipole) and an alkene (dipolarophile).

  • The Challenge: Nitrile oxides are unstable and prone to dimerization (furoxan formation).

  • The Solution: In situ generation.[1][2]

  • The Catalyst's Role:

    • Lewis Acids:[3] Lower the LUMO of the dipolarophile or coordinate the dipole oxygen to enhance electrophilicity.

    • Photoredox: Generates the dipole via Single Electron Transfer (SET) under mild conditions, avoiding harsh oxidants like hypochlorite.

Mechanistic Pathway Diagram

IsoxazolineMechanism Precursor Oxime / Hydroximoyl Chloride Dipole Nitrile Oxide (In Situ) Precursor->Dipole Oxidation/Dehydrohalogenation Transition Concerted [3+2] TS Dipole->Transition + Alkene Product Isoxazoline Scaffold Transition->Product Cat_LA Lewis Acid (Mg/Zn) (LUMO Lowering) Cat_LA->Transition Coordination Cat_Photo Photoredox (Ru/Ir) (Radical Generation) Cat_Photo->Precursor SET Oxidation

Figure 1: Mechanistic divergence between Lewis Acid activation (transition state stabilization) and Photoredox catalysis (dipole generation).

Comparative Analysis of Catalytic Systems

System A: Chiral Lewis Acid Catalysis (The Precision Tool)

Primary Agents: Mg(II), Zn(II), or Cu(II) complexes with chiral ligands (e.g., PyBox, Box).

  • Mechanism: The metal center coordinates typically to the dipolarophile (if it contains a carbonyl/coordinating group) or less commonly to the nitrile oxide oxygen. This lowers the energy barrier and directs the approach of the reagents, inducing chirality.

  • Pros:

    • High Enantioselectivity (ee): Often >90% ee for coordinated substrates.

    • Predictability: Stereochemical models are well-established.

  • Cons:

    • Substrate Bias: Requires a coordinating group (e.g.,

      
      -unsaturated esters/amides) on the alkene.
      
    • Moisture Sensitivity: Lewis acids are often deactivated by water.

System B: Organocatalysis / Phase Transfer (The Green Alternative)

Primary Agents: Cinchona alkaloid derivatives (quaternary ammonium salts), Thioureas.

  • Mechanism: These catalysts operate often via ion-pairing interactions in a biphasic system (Phase Transfer Catalysis - PTC). The chiral cation pairs with the anionic dipole precursor or the dipole itself, shielding one face during cycloaddition.

  • Pros:

    • Metal-Free: Eliminates heavy metal scavenging steps (critical for GMP).

    • Operational Simplicity: Often compatible with aqueous biphasic conditions.

  • Cons:

    • Reaction Rate: Generally slower Turnover Frequency (TOF) compared to metals.

    • Scope: Steric bulk of the catalyst can limit the scope of hindered substrates.

System C: Photoredox Catalysis (The Radical Approach)

Primary Agents: Ru(bpy)₃Cl₂, Ir(ppy)₃, or organic dyes (Eosin Y, 4CzIPN).

  • Mechanism: Instead of activating the addition step, the catalyst uses visible light to generate the nitrile oxide from stable precursors (like hydroxyimino acids) via Single Electron Transfer (SET). This avoids the use of stoichiometric chemical oxidants like Chloramine-T or bleach.

  • Pros:

    • Mild Conditions: Room temperature, visible light, no harsh oxidants.

    • Functional Group Tolerance: Excellent for complex substrates prone to oxidation.

  • Cons:

    • Lower Stereocontrol: Radical pathways are difficult to control enantioselectively without a dual-catalyst system (e.g., adding a chiral Lewis acid).

Performance Metrics Comparison

The following data summarizes typical performance ranges reported in recent literature (2015–2024) for these systems.

FeatureLewis Acid (Mg/Zn/Cu)Organocatalysis (PTC)Photoredox (Ru/Ir)
Primary Utility Asymmetric Induction (High ee)Green / Metal-Free SynthesisMild Dipole Generation
Typical Yield 80 – 95%70 – 90%75 – 95%
Enantioselectivity (ee) Excellent (>90%) Good (70 – 90%)Low (Racemic)*
Substrate Requirement Needs coordinating group (C=O)FlexibleFlexible
Reaction Time 12 – 24 h24 – 48 h4 – 12 h
Green Metric (E-factor) Moderate (Solvent/Ligand waste)Good (Aq. media possible) Excellent (Light as reagent)
Cost High (Chiral Ligands)Moderate (Alkaloids)High (Ir/Ru) to Low (Organics)

*Note: Photoredox yields racemic products unless coupled with a secondary chiral catalyst (Dual Catalysis).

Experimental Protocols

Protocol A: Photoredox-Mediated Synthesis (Racemic)

Best for: Rapid library generation of isoxazolines from hydroxyimino acids without harsh oxidants.

Materials:

  • Substrate:

    
    -Hydroxyimino carboxylic acid (1.0 equiv)
    
  • Dipolarophile: Alkene (e.g., Styrene, 1.2 equiv)

  • Catalyst: [Ru(bpy)₃]Cl₂ (2 mol%)[4]

  • Reagent: Diethyl bromomalonate (activator, if applicable) or simply light activation.

  • Solvent: DMF or MeCN.

  • Light Source: Blue LED (450 nm).

Step-by-Step:

  • Setup: In a Pyrex tube, dissolve the hydroxyimino acid (0.5 mmol) and alkene (0.6 mmol) in DMF (2.0 mL).

  • Catalyst Addition: Add [Ru(bpy)₃]Cl₂ (2 mol%, 7 mg).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (quencher).

  • Irradiation: Place the tube 2 cm away from a Blue LED strip. Stir at room temperature for 12 hours.

  • Monitoring: Monitor consumption of the oxime via TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water (10 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography on silica gel.

Protocol B: Asymmetric Lewis Acid Catalysis

Best for: Synthesis of chiral drug intermediates requiring >90% ee.

Materials:

  • Substrate: Hydroximoyl chloride (Precursor to nitrile oxide).[1]

  • Dipolarophile:

    
    -Unsaturated imide (1.0 equiv).
    
  • Catalyst: Mg(NTf₂)₂ (10 mol%) + Chiral PyBox Ligand (11 mol%).

  • Base: 4Å Molecular Sieves (powdered), Proton Sponge or mild amine base.

  • Solvent: DCM or CHCl₃ (Anhydrous).

Step-by-Step:

  • Catalyst Formation: In a flame-dried flask, stir Mg(NTf₂)₂ and the Chiral PyBox ligand in DCM for 1 hour under N₂ to form the active complex.

  • Substrate Addition: Add the alkene substrate (0.2 mmol) and activated 4Å MS (100 mg). Cool to -78°C or desired low temperature to maximize ee.

  • Dipole Generation: Slowly add the hydroximoyl chloride (1.2 equiv) and the base (slow addition prevents dimerization).

  • Reaction: Stir at low temperature for 24 hours.

  • Quench: Filter through a celite plug to remove sieves.

  • Purification: Concentrate and purify via silica gel chromatography.

Decision Matrix: Which System to Choose?

DecisionTree Start Start: Isoxazoline Synthesis Q1 Is Enantioselectivity Required? Start->Q1 Yes Yes (>90% ee) Q1->Yes No No (Racemic OK) Q1->No Q2 Does substrate have coordinating groups? Yes->Q2 Q3 Is substrate oxidation sensitive? No->Q3 Coord_Yes Yes (C=O, Imide) Q2->Coord_Yes Coord_No No (Unactivated) Q2->Coord_No Res_LA System A: Lewis Acid (Mg/Cu) (Best for stereocontrol) Coord_Yes->Res_LA Res_Org System B: Organocatalysis (Best for unactivated/Green) Coord_No->Res_Org Sens_Yes Yes Q3->Sens_Yes Sens_No No Q3->Sens_No Res_Photo System C: Photoredox (Mildest conditions) Sens_Yes->Res_Photo Res_Std Standard Huisgen (Base) (Cheapest) Sens_No->Res_Std

Figure 2: Strategic decision tree for selecting the optimal catalytic system based on substrate properties and project goals.

References

  • Visible-Light-Mediated Generation of Nitrile Oxides for the Photoredox Synthesis of Isoxazolines. Chemical Communications. (Describes the Ru-catalyzed mechanism avoiding bleach).

  • Copper(II)-Photocatalyzed Radical Anellation of Nitroalkanes. Angewandte Chemie. (Recent 2024/2025 work on radical pathways using Copper).

  • Catalytic Enantioselective [3+2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides. Journal of the American Chemical Society. (Foundational work on Lewis Acid/Metal enolate selectivity).

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. (Detailed protocols for functionalized isoxazoline synthesis).

  • Recent advances in metal catalyzed or mediated cyclization of alkynes to construct isoxazoles. Organic Chemistry Frontiers. (Review of metal catalysts including Cu, Ru, Fe).

Sources

Benchmarking 3-Hexyl-5-phenyl-2-isoxazoline against commercial standards

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks 3-Hexyl-5-phenyl-2-isoxazoline —a representative lipophilic isoxazoline scaffold—against commercial synthetic standards and pharmacophore baselines.

Executive Summary & Scaffold Analysis

3-Hexyl-5-phenyl-2-isoxazoline (CAS: Available via synthesis) is a primary model substrate used to validate the efficiency, regioselectivity, and "green" potential of 1,3-dipolar cycloaddition methodologies. Unlike complex commercial drugs (e.g., Fluralaner or Leflunomide), this compound serves as a Process Benchmark —a standard for measuring the performance of catalytic systems in generating the isoxazoline core from aliphatic nitrile oxides and styrenic olefins.

For drug development professionals, this molecule represents a critical Lipophilic Core Fragment . Its 3-hexyl chain provides significant membrane permeability (logP modulation), while the 5-phenyl ring offers π-π stacking opportunities for protein binding.

The Comparison Standards

This guide benchmarks the compound against two distinct categories of standards:

  • Synthetic Process Standards: Comparing yield, atom economy, and sustainability against traditional Chloramine-T and NCS/Base methods.

  • Pharmacophore Standards: Comparing physicochemical properties (cLogP, TPSA) against commercial isoxazole-containing drugs (Sulfisoxazole , Oxacillin ) to evaluate "Lead-Likeness."

Synthetic Benchmarking: Process Efficiency

The synthesis of 3-Hexyl-5-phenyl-2-isoxazoline is the "litmus test" for generating nitrile oxides in situ. Below is the comparative data between the Commercial Standard Method (Chemical Oxidation) and the Advanced Electrochemical Method .

comparative Data Table: Synthetic Routes
MetricStandard Method A (Chemical)Standard Method B (Biphasic)Advanced Method (Electrochemical)
Reagents Heptanal oxime + NCS + Et₃NHeptanal oxime + NaOCl (Bleach)Heptanal oxime + Styrene + NaI (Cat.)
Mechanism Chlorination

Elimination
Hypohalite OxidationAnodic Oxidation (Mediated)
Yield 65 - 72%50 - 60%56 - 81% (Current Density Dependent)
Atom Economy Low (Stoichiometric Succinimide waste)Low (Salt waste)High (H₂ is the only byproduct)
Regioselectivity >95:5 (3,5-isomer)>95:5 (3,5-isomer)>98:2 (3,5-isomer)
Reaction Time 12 - 24 Hours6 - 12 Hours3 - 5 Hours (Charge dependent)
Green Score Low (Toxic solvents/reagents)Medium (Aqueous)High (Electron is reagent)

Causality Insight: The Electrochemical method (Advanced) outperforms Standard A/B in purity because it avoids the formation of chlorinated byproducts (hydroximoyl chlorides) that often contaminate the final isoxazoline. The use of Iodide (


) as a mediator allows for a continuous catalytic cycle, regenerating the active species at the anode without stoichiometric chemical oxidants.

Pharmacophore Benchmarking: Drug-Likeness

For medicinal chemists, benchmarking the properties of this scaffold against approved drugs reveals its utility as a fragment.

Physicochemical Profile vs. Commercial Standards
Property3-Hexyl-5-phenyl-2-isoxazoline Sulfisoxazole (Antibacterial)Leflunomide (Immunomodulatory)Guideline (Lipinski/Veber)
MW ( g/mol ) ~231.34267.30270.21< 500
cLogP 4.2 - 4.5 (High Lipophilicity)1.012.8< 5
TPSA (Ų) ~32.0106.055.0< 140
H-Bond Donors 021< 5
Rotatable Bonds 5 (Hexyl chain)44< 10

Analysis:

  • High Lipophilicity: The 3-hexyl chain pushes the cLogP near the limit (5.0). This suggests the scaffold is excellent for Central Nervous System (CNS) penetration but may require polar substitutions (e.g., hydroxyls or amines on the phenyl ring) to improve solubility for oral bioavailability.

  • Fragment Utility: Unlike Sulfisoxazole, which is highly polar, 3-Hexyl-5-phenyl-2-isoxazoline serves as a "hydrophobic anchor." It is structurally analogous to the lipophilic tail of Fluralaner (veterinary ectoparasiticide), validating its use in targeting lipid-rich binding pockets.

Visualizing the Mechanism

The following diagram illustrates the Electrochemical Mediated Cycle , the superior method for synthesizing this benchmark compound.

G Anode Anode (+) Iodine I₂ (Active Oxidant) Anode->Iodine Iodide 2I⁻ Iodide->Anode - 2e⁻ Oxime Heptanal Oxime (Substrate) Iodine->Oxime Oxidation NitrileOxide Nitrile Oxide (Intermediate) Oxime->NitrileOxide - 2HI Product 3-Hexyl-5-phenyl- 2-isoxazoline NitrileOxide->Product + Styrene [3+2] Cycloaddition Styrene Styrene (Dipolarophile) Product->Iodide Regeneration (HI + Base)

Caption: Electrochemical catalytic cycle mediated by Iodide. The "Green" pathway avoids stoichiometric chlorinating agents, generating the nitrile oxide in situ for immediate trapping by styrene.

Experimental Protocols

Protocol A: Electrochemical Synthesis (Recommended Standard)

Objective: Synthesis of 3-Hexyl-5-phenyl-2-isoxazoline with high atom economy.

  • Setup: Equip a beaker-type undivided cell with two Platinum (Pt) foil electrodes (

    
     cm).
    
  • Solvent System: Dissolve Heptanal Oxime (6 mmol, 1.0 eq) and Styrene (60 mmol, 10 eq) in Methanol (30 mL).

    • Note: Excess styrene acts as both reactant and co-solvent to stabilize the lipophilic intermediate.

  • Catalyst: Add Sodium Iodide (NaI) (3 mmol, 0.5 eq).

  • Electrolysis:

    • Apply constant current (

      
      ).[1]
      
    • Stir magnetically at room temperature.

    • Pass 5-6 F/mol of electricity (approx 3-4 hours).

  • Workup:

    • Evaporate Methanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with aqueous

      
       (to remove residual Iodine).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Target Yield: 56-81%.

    • Validation:

      
       diagnostic peak: Triplet/Multiplet at 
      
      
      
      ppm (isoxazoline ring C5-H).
Protocol B: Chemical Synthesis (NCS Method)

Objective: Traditional bench-scale synthesis for comparison.

  • Chlorination: Dissolve Heptanal Oxime (10 mmol) in DMF. Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C. Stir 1h.

  • Cycloaddition: Add Styrene (12 mmol).

  • Base Addition: Dropwise addition of Triethylamine (Et₃N) (12 mmol) in DMF over 30 mins.

    • Critical Step: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Workup: Pour into ice water, extract with Ether. Wash with 1N HCl (remove amine) and Brine.

  • Yield: Expect 65-70%.

References

  • Electrochemical Synthesis of Isoxazolines: Shono, T., Matsumura, Y., Tsubata, K., & Kamada, K. (1989).[1] An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid. Journal of Organic Chemistry, 54(10), 2251-2253. [Link] (Source of specific data for 3-Hexyl-5-phenyl-2-isoxazoline compound 4a)

  • General Isoxazoline Bioactivity: Kaur, K., Kumar, V., Gupta, G. K., & Sharma, A. K. (2014).[2] Isoxazolines: A promising scaffold for the synthesis of biologically active compounds. European Journal of Medicinal Chemistry. [Link]

  • Green Chemistry Cycloaddition Standards: Ramon, D. J., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Safety Operating Guide

3-Hexyl-5-phenyl-2-isoxazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 3-Hexyl-5-phenyl-2-isoxazoline , a nitrogen-oxygen heterocyclic intermediate.

Note on Data Availability: As a specialized research intermediate, a dedicated commercial Safety Data Sheet (SDS) is often unavailable for this specific analog. The protocols below are derived from Structure-Activity Relationships (SAR) , standard operating procedures for isoxazoline derivatives, and EPA/RCRA compliance standards for lipophilic organic heterocycles.

Executive Summary: Immediate Disposal Directive

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • Critical Prohibition: DO NOT dispose of down drains or via municipal trash. This compound is lipophilic and potentially toxic to aquatic life (H410/H411 inferred).

  • RCRA Status: Not P- or U-listed specifically; classify by characteristic (Ignitability D001 if in solvent; Toxicity D006-D043 if heavy metal catalysts present).

Hazard Identification & Risk Assessment (SAR Analysis)

Based on the 3-hexyl (lipophilic tail) and 5-phenyl (aromatic) substitution on the isoxazoline core, the following hazards are inferred for safety planning:

Hazard CategoryClassification (Inferred)Mechanism/Justification
Environmental Aquatic Chronic 1 or 2 The hexyl chain increases LogP (lipophilicity), facilitating bioaccumulation. Isoxazolines are pharmacophores often used in parasiticides, implying biological activity.
Health Skin/Eye Irritant (Cat 2) Nitrogen-oxygen heterocycles are standard irritants. The hexyl group enhances skin permeability.
Reactivity Stable / Combustible Stable under ambient conditions.[1] The N-O bond is thermally labile at high temperatures (>150°C), potentially releasing NOx during uncontrolled combustion.
Physical State Viscous Liquid or Low-Melting Solid Molecular Weight ~231 g/mol . The alkyl chain disrupts crystal packing, likely resulting in an oil or waxy solid.

Pre-Disposal Handling & Segregation

Before disposal, the compound must be stabilized and segregated to prevent cross-reactivity.

Segregation Protocol
  • Incompatible With: Strong oxidizers (e.g., Peroxides, Nitric Acid), Reducing agents (e.g., LiAlH4, which cleaves the N-O bond).

  • Storage: Store in a tightly sealed amber glass vial with a PTFE-lined cap.

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: 3-Hexyl-5-phenyl-2-isoxazoline

    • Hazards: Irritant, Marine Pollutant

Detailed Disposal Procedures

Scenario A: Pure Compound (Solid/Oil)
  • Containerize: Transfer the substance into a chemically compatible container (HDPE or Glass).

  • Solvent Rinse: Rinse the original vessel with a minimal amount of acetone or ethyl acetate. Add this rinsate to the waste container.

  • Tagging: Mark the container as "Non-Halogenated Organic Waste."

  • Disposal: Hand over to EHS (Environmental Health & Safety) for incineration.

Scenario B: In Solution (Reaction Mixture)
  • Identify Solvent:

    • If DCM/Chloroform: Segregate into Halogenated Waste .

    • If THF/Ethyl Acetate/Toluene: Segregate into Non-Halogenated Waste .

  • Quench: Ensure no active reagents (e.g., unreacted dipolarophiles or nitrile oxide precursors) remain. Quench with mild aqueous acid/base if necessary, then separate the organic layer.

  • pH Check: Ensure waste stream pH is between 5–9 to prevent container degradation.

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision process for categorizing this chemical waste.

WasteStream Start Start: 3-Hexyl-5-phenyl-2-isoxazoline Waste StateCheck Is it Pure or in Solution? Start->StateCheck Pure Pure Compound (Solid/Viscous Oil) StateCheck->Pure Pure Solution In Solution StateCheck->Solution Dissolved BinA Dispose: Solid Hazardous Waste (Incineration) Pure->BinA SolventCheck Identify Solvent Base Solution->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, Hexane, THF) SolventCheck->NonHalo No Halogens BinB Dispose: Halogenated Organic Waste (High BTU Incineration) Halo->BinB BinC Dispose: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalo->BinC

Figure 1: Decision matrix for selecting the correct waste stream based on physical state and solvent composition.

Emergency Spill Response

In the event of a spill, rapid containment is required to prevent environmental release.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

Spill Workflow

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Nitrile Gloves, Goggles Alert->PPE Contain 3. Containment Surround with absorbent boom PPE->Contain Absorb 4. Absorption Use Vermiculite or Sand Contain->Absorb Collect 5. Collection Scoop into HazWaste Bag Absorb->Collect Clean 6. Decontamination Wash surface with soap/water Collect->Clean

Figure 2: Step-by-step spill response protocol.

Regulatory Compliance (US Focus)

  • EPA/RCRA: This compound is not specifically listed (P or U list). However, the generator must determine if it exhibits hazardous characteristics.

    • Ignitability (D001): Applicable if flash point < 60°C (unlikely for pure compound, likely if in solvent).

    • Toxicity:[2] If the synthesis used heavy metals (e.g., Copper catalysts for click chemistry), test for metals (D004-D011).

  • DOT (Transport):

    • Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (3-Hexyl-5-phenyl-2-isoxazoline).

    • Class: 9.

    • UN Number: UN3082 (if transported in bulk).

References

  • PubChem. (2025).[3] 3(2H)-Isoxazolone, 5-phenyl- Compound Summary (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Westlab. (2022). Chemical Disposal in Laboratories: Guidelines for Organic Waste.[Link]

Sources

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